molecular formula C7H7F3O B3152597 3-(Trifluoromethyl)cyclohex-2-en-1-one CAS No. 74031-45-1

3-(Trifluoromethyl)cyclohex-2-en-1-one

Cat. No.: B3152597
CAS No.: 74031-45-1
M. Wt: 164.12 g/mol
InChI Key: PJVVPVVXUVHMOX-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)cyclohex-2-en-1-one is a useful research compound. Its molecular formula is C7H7F3O and its molecular weight is 164.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVVPVVXUVHMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Synthon: A Technical Guide to 3-(Trifluoromethyl)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-(Trifluoromethyl)cyclohex-2-en-1-one (CAS 74031-45-1), a versatile fluorinated building block with significant potential in medicinal chemistry and organic synthesis. The strategic incorporation of the trifluoromethyl group onto a cyclohexenone scaffold imparts unique electronic properties, rendering it a valuable synthon for the construction of complex molecular architectures. This document will delve into the synthesis, physicochemical properties, reactivity, and potential applications of this compound, with a particular focus on its role in drug discovery. Detailed experimental considerations, spectroscopic analysis, and safety protocols are also provided to equip researchers with the practical knowledge required for its effective utilization.

Introduction: The Power of the Trifluoromethyl Group in a Cyclic Scaffold

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design, profoundly influencing a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] The trifluoromethyl (CF3) group, in particular, is a highly sought-after moiety due to its strong electron-withdrawing nature, metabolic robustness, and ability to act as a bioisostere for other functional groups.[1] When appended to a reactive cyclic framework such as cyclohexenone, the CF3 group creates a molecule with a unique combination of steric and electronic properties, making 3-(trifluoromethyl)cyclohex-2-en-1-one a powerful tool for the synthesis of novel chemical entities.

This guide will provide a comprehensive overview of this important building block, moving beyond a simple recitation of facts to explain the underlying chemical principles that govern its synthesis and reactivity.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 3-(Trifluoromethyl)cyclohex-2-en-1-one is essential for its effective use in research and development.

PropertyValueSource
CAS Number 74031-45-1[3]
Molecular Formula C7H7F3O[3]
Molecular Weight 164.13 g/mol [3]
IUPAC Name 3-(trifluoromethyl)cyclohex-2-en-1-one[3]
XLogP3 1.3[3]

Synthesis Strategies: Crafting the Fluorinated Core

While a single, universally adopted protocol for the synthesis of 3-(Trifluoromethyl)cyclohex-2-en-1-one is not extensively documented, its structure lends itself to established synthetic methodologies. The key challenge lies in the strategic introduction of the trifluoromethyl group onto the cyclohexenone ring. Plausible and effective approaches are rooted in fundamental organic reactions such as the Robinson annulation and Michael addition.

Robinson Annulation Approach

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[4] In the context of synthesizing our target molecule, this would involve the reaction of a suitable trifluoromethylated Michael acceptor with a ketone enolate.

A plausible synthetic route is outlined below:

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Aldol Condensation A Trifluoromethylated Michael Acceptor C 1,5-Diketone Intermediate A->C + B Cyclohexanone Enolate B->C D 1,5-Diketone Intermediate E 3-(Trifluoromethyl)cyclohex-2-en-1-one D->E Base or Acid

Caption: Robinson annulation strategy for synthesis.

Experimental Protocol (Hypothetical, based on established principles):

  • Enolate Formation: To a solution of cyclohexanone in a suitable aprotic solvent (e.g., THF, diethyl ether), add a strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) at a low temperature (-78 °C to 0 °C) to generate the corresponding enolate.

  • Michael Addition: Slowly add a trifluoromethylated Michael acceptor, such as 4,4,4-trifluorobut-3-en-2-one, to the enolate solution. Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Work-up and Isolation of the 1,5-Diketone: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 1,5-diketone intermediate may be purified by column chromatography or used directly in the next step.

  • Intramolecular Aldol Condensation: Dissolve the 1,5-diketone in a suitable solvent (e.g., ethanol, methanol) and treat with a catalytic amount of a base (e.g., sodium ethoxide, potassium hydroxide) or acid (e.g., p-toluenesulfonic acid). Heat the reaction mixture to reflux and monitor for the formation of the α,β-unsaturated ketone product by TLC.

  • Final Work-up and Purification: After the reaction is complete, neutralize the mixture and remove the solvent. Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 3-(trifluoromethyl)cyclohex-2-en-1-one.

Deoxytrifluoromethylation/Aromatization of Cyclohexanones

Recent advances in synthetic methodology have provided alternative routes to trifluoromethylated cyclic systems. A notable strategy involves the deoxytrifluoromethylation/aromatization of cyclohexanones.[5] This approach utilizes the Ruppert-Prakash reagent (TMSCF3) for the initial trifluoromethylation. While the final product in the cited literature is an aromatic ring, the intermediate steps provide a viable pathway to the desired cyclohexenone.

G A Cyclohexanone B Trifluoromethylated Alcohol Intermediate A->B 1. TMSCF3, F- 2. Workup C Dehydration B->C Dehydrating Agent (e.g., SOCl2, pyridine) D 3-(Trifluoromethyl)cyclohex-2-en-1-one C->D

Caption: Deoxytrifluoromethylation-based synthesis.

Reactivity and Synthetic Applications

The reactivity of 3-(trifluoromethyl)cyclohex-2-en-1-one is dominated by the interplay between the electron-withdrawing trifluoromethyl group and the electrophilic α,β-unsaturated ketone system. This renders the molecule susceptible to a variety of nucleophilic additions and cycloaddition reactions, making it a valuable precursor for a diverse range of more complex molecules.

Michael Addition Reactions

The β-carbon of the cyclohexenone ring is highly electrophilic and readily undergoes conjugate addition (Michael addition) with a wide range of nucleophiles. This allows for the introduction of various substituents at the 3-position, leading to the formation of highly functionalized cyclohexane derivatives.

Use as a Dienophile in Diels-Alder Reactions

The electron-deficient double bond of the cyclohexenone ring can participate as a dienophile in Diels-Alder reactions with electron-rich dienes. This provides a powerful method for the construction of bicyclic and polycyclic systems containing the trifluoromethyl group.

Spectroscopic Characterization

The structural elucidation of 3-(Trifluoromethyl)cyclohex-2-en-1-one and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexene ring. The vinylic proton will appear as a singlet or a narrow multiplet in the downfield region. The allylic and aliphatic protons will resonate in the upfield region, with their multiplicities determined by spin-spin coupling with neighboring protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the two olefinic carbons, and the aliphatic carbons of the ring. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretch of the ketone (typically around 1680-1660 cm⁻¹) and the C=C stretch of the alkene (around 1620-1600 cm⁻¹).[6] The C-F stretching vibrations of the trifluoromethyl group will appear in the region of 1350-1100 cm⁻¹.[7][8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[9] Common fragmentation patterns would include the loss of the trifluoromethyl group (M⁺ - CF₃) and the loss of carbon monoxide (M⁺ - CO).

Role in Drug Discovery and Medicinal Chemistry

The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a drug candidate.[1] 3-(Trifluoromethyl)cyclohex-2-en-1-one serves as a valuable starting material for the synthesis of novel therapeutic agents due to the advantageous properties conferred by the CF₃ group, including:

  • Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, leading to a longer in vivo half-life.

  • Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.

  • Modulation of Acidity/Basicity: The electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and their interaction with biological targets.

This building block can be utilized in the synthesis of a variety of pharmacologically relevant scaffolds, including steroids, alkaloids, and other natural product analogues.[4]

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling vapors or dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10]

Hazard Identification (based on related compounds):

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause irritation to the eyes, respiratory system, and skin.

First Aid Measures:

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

  • Ingestion: Do not induce vomiting. Wash out mouth with water provided the person is conscious.

  • Skin Contact: Immediately wash skin with soap and plenty of water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

Always consult a comprehensive and up-to-date SDS for the specific compound before use.

Conclusion

3-(Trifluoromethyl)cyclohex-2-en-1-one is a strategically important synthetic building block that offers a convenient entry point to a wide array of complex, trifluoromethylated molecules. Its unique electronic and steric properties, coupled with the versatility of the cyclohexenone scaffold, make it an invaluable tool for researchers in organic synthesis and medicinal chemistry. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower scientists to fully exploit its potential in the development of novel chemical entities with enhanced pharmacological profiles.

References

  • Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Retrieved from [Link]

  • Altman, R. A., et al. (2024). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12519457, 3-(Trifluoromethyl)cyclohex-2-en-1-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • Zaharia, V., et al. (2025).
  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Fadeyi, O. O., & Okoro, C. O. (2008). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Tetrahedron Letters, 49(48), 6873-6875.
  • NROChemistry. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Matheson Tri-Gas. (2005). Material Safety Data Sheet: Trifluoromethane. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Retrieved from [Link]

  • SynArchive. (n.d.). Michael Addition. Retrieved from [Link]

  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Organic Letters. (2009). Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. Retrieved from [Link]

  • Magritek. (2021). A true multinuclear spectroscopy case study. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Supporting Information. Retrieved from [Link]

  • Dalton Transactions. (2016). A convenient method for the analysis of air- and moisture-sensitive organometallic compounds by electron ionization mass spectrometry. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Cyclohexenone, 3-(3-trifluoromethylbenzylamino)-5,5-dimethyl-. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Nanyang Technological University. (n.d.). Synthesis of natural products by intramolecular Michael addition. Retrieved from [Link]

  • Thieme. (n.d.). Phospha-Michael Addition. Retrieved from [Link]

  • MassBank. (2008). 3-METHYLCYCLOHEXENE; EI-B; MS. Retrieved from [Link]

  • NIST. (n.d.). 2-Cyclohexen-1-one, 3-methyl-. Retrieved from [Link]

  • St. Francis Xavier University. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

  • Columbia University. (n.d.). Infrared spectrum of trifluoromethane-t and implications toward tritium isotope separation by infrared laser multiple-photon dissociation. Retrieved from [Link]

  • University of Florida. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Retrieved from [Link]

Sources

The Strategic Incorporation of the Trifluoromethyl Group: A Technical Guide to 3-(Trifluoromethyl)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethyl (CF₃) group holds a preeminent position due to its profound ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2][3][4][5][6] This guide provides a comprehensive technical overview of 3-(trifluoromethyl)cyclohex-2-en-1-one, a versatile building block that embodies the strategic advantages of the trifluoromethyl group within a reactive cyclic scaffold. As a Senior Application Scientist, this document is structured to deliver not only the fundamental chemical and physical characteristics of this compound but also to provide actionable insights into its synthesis, reactivity, and potential applications in drug discovery and development. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure both scientific integrity and practical utility.

Molecular Structure and Physicochemical Properties

3-(Trifluoromethyl)cyclohex-2-en-1-one is a cyclic ketone featuring a trifluoromethyl group at the 3-position of a cyclohexenone ring. This substitution pattern creates a unique electronic and steric environment that dictates its chemical behavior and potential biological activity.

The chemical structure and basic information for 3-(trifluoromethyl)cyclohex-2-en-1-one are summarized below:

Identifier Value Source
IUPAC Name 3-(trifluoromethyl)cyclohex-2-en-1-onePubChem[7]
CAS Number 74031-45-1PubChem[7]
Molecular Formula C₇H₇F₃OPubChem[7]
Molecular Weight 164.13 g/mol PubChem[7]
SMILES O=C1C=C(C(F)(F)F)CCC1PubChem[7]

The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the electron distribution within the α,β-unsaturated ketone system. This electronic effect enhances the electrophilicity of the β-carbon, making it a prime target for nucleophilic attack. Furthermore, the trifluoromethyl group increases the lipophilicity of the molecule, a property that can improve membrane permeability and metabolic stability in drug candidates.[2][6]

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of 3-(trifluoromethyl)cyclohex-2-en-1-one is essential for its unambiguous identification and for monitoring its reactions. The following data has been compiled from a synthetic protocol.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz): δ 6.38-6.39 (m, 1H), 2.49-2.52 (m, 4H), 2.11-2.18 (m, 2H)[8]

  • ¹⁹F NMR (400 MHz): δ -71.15[8]

Note: The provided ¹H NMR data appears to be a summary. A detailed assignment would designate the multiplet at ~6.39 ppm to the vinylic proton at the 2-position. The multiplets between 2.11 and 2.52 ppm correspond to the methylene protons of the cyclohexene ring.

Mass Spectrometry (MS)
  • GC-MS: m/z = 165.1 [M+H]⁺[8]

Synthesis of 3-(Trifluoromethyl)cyclohex-2-en-1-one

The synthesis of 3-(trifluoromethyl)cyclohex-2-en-1-one can be achieved through various synthetic strategies. A robust and industrially applicable method is a two-step process starting from 1,3-cyclohexanedione, as detailed in Chinese patent CN112679328A.[8] This method avoids the use of highly toxic heavy metals, such as chromium, which were employed in earlier synthetic routes.[8]

Experimental Protocol: Two-Step Synthesis from 1,3-Cyclohexanedione

Step 1: Synthesis of 3-iodo-2-cyclohexen-1-one

  • To a 50L double-jacketed glass reactor, add toluene (16 kg) and triphenylphosphine (5.0 kg, 19.0 mol, 1.1 eq.).

  • With stirring, add solid iodine (5.0 kg, 19.2 mol, 1.1 eq.) in portions at a controlled temperature of 5-10 °C.

  • Stir the mixture for 20 minutes, then add triethylamine (1.9 kg, 19.0 mol, 1.1 eq.).

  • Add 1,3-cyclohexanedione (1.8 kg, 16.5 mol, 1.0 eq.) at 5-10 °C.

  • After the addition is complete, slowly raise the temperature to 75-80 °C and maintain for 16 hours.

  • Upon reaction completion, cool the mixture and proceed with workup to isolate 3-iodo-2-cyclohexen-1-one.

Step 2: Trifluoromethylation to yield 3-(trifluoromethyl)cyclohex-2-en-1-one

  • In a suitable reactor, dissolve the 3-iodo-2-cyclohexen-1-one from the previous step in a suitable solvent.

  • Add a fluorinating reagent such as methyl fluorosulfonyldifluoroacetate (2.8 kg, 14.7 mol, 1.25 eq.).

  • Heat the reaction mixture to 75-80 °C for 12 hours.

  • After the reaction is complete, cool the mixture to 20-25 °C.

  • Extract the product with methyl tert-butyl ether (3 x 10 L).

  • Combine the organic phases, concentrate, and purify by distillation to obtain 3-(trifluoromethyl)-2-cyclohexen-1-one (1.35 kg) with a purity of 99%.[8]

Synthesis_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Trifluoromethylation 1_3_Cyclohexanedione 1,3-Cyclohexanedione Iodination Iodination (I₂, PPh₃, TEA, Toluene) 1_3_Cyclohexanedione->Iodination 3_Iodo_2_cyclohexen_1_one 3-Iodo-2-cyclohexen-1-one Iodination->3_Iodo_2_cyclohexen_1_one Trifluoromethylation Trifluoromethylation (Methyl fluorosulfonyldifluoroacetate) 3_Iodo_2_cyclohexen_1_one->Trifluoromethylation Final_Product 3-(Trifluoromethyl)cyclohex-2-en-1-one Trifluoromethylation->Final_Product

Caption: Synthetic workflow for 3-(trifluoromethyl)cyclohex-2-en-1-one.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-(trifluoromethyl)cyclohex-2-en-1-one is dominated by the Michael addition reaction, a consequence of the electron-deficient β-carbon.[9][10][11] This makes it a valuable Michael acceptor for the formation of new carbon-carbon and carbon-heteroatom bonds.

Michael Addition Reactions

The general mechanism for the Michael addition to 3-(trifluoromethyl)cyclohex-2-en-1-one involves the 1,4-conjugate addition of a nucleophile. This reaction is a powerful tool for introducing molecular complexity and is a key step in the synthesis of more elaborate structures.

Michael_Addition Reactants {3-(Trifluoromethyl)cyclohex-2-en-1-one | + Nucleophile (Nu⁻)} Transition_State Nucleophilic Attack at β-Carbon Reactants->Transition_State 1,4-Conjugate Addition Enolate_Intermediate Enolate Intermediate Transition_State->Enolate_Intermediate Protonation Protonation Enolate_Intermediate->Protonation Product Michael Adduct Protonation->Product

Caption: Generalized mechanism of Michael addition to 3-(trifluoromethyl)cyclohex-2-en-1-one.
Robinson Annulation

While not a direct reaction of the title compound, it is important to note that trifluoromethylated cyclohexenones can be synthesized via the Robinson annulation, a tandem Michael addition and intramolecular aldol condensation.[12][13][14][15][16] This powerful ring-forming reaction allows for the construction of complex polycyclic systems containing the trifluoromethylated cyclohexenone motif.

Robinson_Annulation Start Ketone Enolate + α,β-Unsaturated Ketone Michael_Addition Michael Addition Start->Michael_Addition Diketone 1,5-Diketone Intermediate Michael_Addition->Diketone Aldol_Condensation Intramolecular Aldol Condensation Diketone->Aldol_Condensation Cyclohexenone Cyclohexenone Product Aldol_Condensation->Cyclohexenone

Caption: Logical flow of the Robinson Annulation reaction.

Applications in Drug Development

The incorporation of a trifluoromethyl group is a well-established strategy in drug discovery to enhance a molecule's therapeutic potential.[1][2][3][4][5][6] 3-(Trifluoromethyl)cyclohex-2-en-1-one serves as a valuable starting material for the synthesis of compounds with potential biological activity.

Key Advantages of the Trifluoromethyl Group in Drug Design:

  • Increased Lipophilicity: The CF₃ group is more lipophilic than a methyl group, which can improve a drug's ability to cross cell membranes and reach its target.[2][6]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer drug half-life.[2][6]

  • Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.[4]

  • Improved Binding Affinity: The trifluoromethyl group can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity.[5][6]

While specific therapeutic applications of 3-(trifluoromethyl)cyclohex-2-en-1-one are not extensively documented in publicly available literature, its utility as a precursor to more complex molecules is clear. For instance, it can be used to synthesize 3-(trifluoromethyl)cyclohexyl-1-alcohol and 3-(trifluoromethyl)phenol, which are intermediates for various clinical candidate compounds.[8] The cyclohexenone scaffold itself is present in numerous biologically active compounds, and the addition of the trifluoromethyl group is a rational approach to generating novel drug candidates with potentially improved properties.[17][18]

Conclusion

3-(Trifluoromethyl)cyclohex-2-en-1-one is a strategically important building block in organic synthesis and medicinal chemistry. Its synthesis has been optimized to be more environmentally benign and scalable. The inherent reactivity of its α,β-unsaturated system, enhanced by the electronic properties of the trifluoromethyl group, makes it a versatile substrate for constructing complex molecular architectures. For researchers and drug development professionals, this compound offers a reliable entry point for the synthesis of novel trifluoromethylated compounds with the potential for enhanced biological activity and improved pharmacokinetic profiles. The principles and protocols outlined in this guide provide a solid foundation for the effective utilization of this valuable chemical entity in the pursuit of new therapeutic agents.

References

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). J. Exp. Life Sci.. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Pharmaceuticals. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]

  • Industrial production method of 3-trifluoromethyl-2-cyclohexene-1-ketone. (2021).
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  • Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. (2017). ResearchGate. [Link]

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  • Robinson annulation. Wikipedia. [Link]

  • Robinson Annulation. NROChemistry. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

  • Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions. (2011). Scholars Research Library. [Link]

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  • Deoxytrifluoromethylation/Aromatization of Cyclohexan(en)ones to Access Highly Substituted Trifluoromethyl Arenes. ChemRxiv. [Link]

  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2025). MDPI. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI. [Link]

  • 2-Cyclohexenone, 3-(3-trifluoromethylbenzylamino)-5,5-dimethyl- - Optional[13C NMR]. SpectraBase. [Link]

  • Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. Organic Letters. [Link]

  • Supporting Information - Stereoselective Synthesis of 4-Trifluoromethanesulfonate Substituted 3,6-Dihydropyrans and Their Application in Various Coupling Reactions. (2016). The Royal Society of Chemistry. [Link]

  • RIFM fragrance ingredient safety assessment, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, CAS Registry Number 67801-38-1. (2022). Food and Chemical Toxicology. [Link]

  • Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. (2024). Nature Communications. [Link]

  • 2-Cyclohexen-1-one, 3-methyl-. NIST WebBook. [Link]

  • 1-trifluoromethyl-1-cyclohexanol. Organic Syntheses. [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content. University of Wisconsin-Madison. [Link]

  • DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Processes of petrochemistry and oil refining. [Link]

  • (PDF) A new route to synthesis 3-trifluoromethyl substituted pyrrole and 4-trifluoromethyl substituted 2-(1H)-Pyridinone. ResearchGate. [Link]

  • 3-Methyl-2-cyclohexen-1-one. PubChem. [Link]

  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]

  • Search by substructure for IR spectra and compare. Cheminfo.org. [Link]

Sources

The Trifluoromethylated Cyclic Enone: A Privileged Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into cyclic enone frameworks has emerged as a powerful strategy in modern organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of the synthesis, properties, and reactivity of trifluoromethylated cyclic enones. We will delve into the profound electronic and steric effects imparted by the CF3 group, which modulate the reactivity of the enone system and provide unique opportunities for molecular design. Key synthetic methodologies, including cyclization and trifluoromethylation strategies, will be detailed. The diverse reactivity of these scaffolds, encompassing cycloaddition reactions and nucleophilic additions, will be explored with a focus on mechanistic understanding and stereocontrol. Finally, this guide will highlight the significant applications of trifluoromethylated cyclic enones in drug discovery and materials science, showcasing their role as versatile building blocks for the synthesis of complex and biologically active molecules.

The Influence of the Trifluoromethyl Group: More Than Just an Electron-Withdrawing Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that significantly influences the reactivity of adjacent functional groups.[1][2] This potent inductive effect dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the enone system, rendering the β-carbon exceptionally electrophilic and susceptible to nucleophilic attack.[3] However, the influence of the CF3 group extends beyond simple electronic effects. It also introduces significant steric bulk and can participate in unique non-covalent interactions, such as fluorine-specific hydrogen bonds and dipole-dipole interactions, which can influence reaction pathways and conformational preferences.[4][5]

The incorporation of a trifluoromethyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[5][6][7] The CF3 group can block sites of metabolism, modulate pKa, and improve membrane permeability, making trifluoromethylated cyclic enones highly valuable scaffolds in drug design.[6][7][8][9]

Synthetic Strategies for Accessing Trifluoromethylated Cyclic Enones

The synthesis of trifluoromethylated cyclic enones can be broadly approached through two main strategies: the cyclization of trifluoromethylated precursors or the direct trifluoromethylation of pre-existing cyclic enones.

Cyclization of Trifluoromethylated Precursors

One common approach involves the cyclization of acyclic precursors already bearing the trifluoromethyl group. For instance, reductive trifluoroacetylation of ynones followed by intramolecular cyclization provides a straightforward route to trifluoromethylated cyclopentenones.[10]

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)cyclopentenones from Ynones [10]

  • Reductive Trifluoroacetylation: To a solution of the starting ynone in a suitable solvent (e.g., THF), add a reducing agent (e.g., magnesium) and ethyl trifluoroacetate.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride) and extract the product with an organic solvent.

  • Purification: Purify the resulting trifluoroacetylated intermediate by column chromatography.

  • Cyclization: Treat the purified intermediate with a base (e.g., sodium hydride) to induce intramolecular cyclization.

  • Final Purification: Purify the final trifluoromethylated cyclopentenone product by column chromatography.

Direct Trifluoromethylation of Cyclic Enones

Direct trifluoromethylation of pre-formed cyclic enones offers a convergent approach. Radical trifluoromethylation has emerged as a powerful tool for this transformation. Reagents such as Togni's reagent, Umemoto's reagent, and Langlois' reagent (NaSO2CF3) are commonly employed to generate the trifluoromethyl radical, which then adds to the enone system.[11][12] Visible-light-induced trifluoromethylation has gained significant attention as a mild and efficient method.[8][12][13]

Experimental Protocol: Visible-Light-Induced Trifluoromethylation of an Enone [12]

  • Reaction Setup: In a reaction vessel, combine the cyclic enone, a trifluoromethyl source (e.g., CF3Br), a photocatalyst (e.g., fac-Ir(ppy)3), and a suitable solvent (e.g., NMP).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

  • Irradiation: Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purification: Purify the desired trifluoromethylated cyclic enone by column chromatography.

Reactivity of Trifluoromethylated Cyclic Enones: A Playground for Organic Synthesis

The unique electronic and steric properties of trifluoromethylated cyclic enones give rise to a rich and diverse reactivity profile, making them valuable intermediates in organic synthesis.[14]

Cycloaddition Reactions

Trifluoromethylated cyclic enones are excellent dienophiles in Diels-Alder reactions and participate in various other cycloaddition reactions, including [3+2] and [2+2] cycloadditions.[15][16][17] These reactions provide rapid access to complex polycyclic structures containing the trifluoromethyl group.

For example, the [3+2] cycloaddition of in situ generated trifluoroacetonitrile imines with enones leads to the formation of trifluoromethylated pyrazolines in a highly regio- and diastereoselective manner.[16] Similarly, isothiourea-catalyzed formal [2+2] cycloaddition of ammonium enolates with β-trifluoromethylenones affords β-lactones with excellent stereoselectivity.[17]

Cycloaddition_Reactions cluster_3plus2 [3+2] Cycloaddition cluster_2plus2 [2+2] Cycloaddition Enone_32 Trifluoromethylated Cyclic Enone Pyrazoline Trifluoromethylated Pyrazoline Enone_32->Pyrazoline NitrileImine Trifluoroacetonitrile Imine NitrileImine->Pyrazoline Enone_22 β-Trifluoromethyl Enone Lactone β-Lactone Enone_22->Lactone AmmoniumEnolate Ammonium Enolate AmmoniumEnolate->Lactone

Caption: Overview of [3+2] and [2+2] cycloaddition reactions involving trifluoromethylated enones.

Nucleophilic Addition Reactions

The highly electrophilic nature of the β-carbon in trifluoromethylated cyclic enones makes them excellent Michael acceptors for a wide range of nucleophiles.[3][18] This reactivity has been extensively exploited in asymmetric catalysis to generate chiral molecules containing a trifluoromethylated stereocenter.[14][19]

Common nucleophiles include organometallic reagents, enolates, and heteroatomic nucleophiles. The Ruppert-Prakash reagent (TMSCF3) can be used for nucleophilic trifluoromethylation, although with cyclic enones, 1,2-addition to the carbonyl group can sometimes compete with the desired 1,4-conjugate addition.[20][21][22]

Nucleophilic_Addition cluster_examples Example Nucleophiles Enone Trifluoromethylated Cyclic Enone Intermediate Enolate Intermediate Enone->Intermediate 1,4-Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Conjugate Addition Product Intermediate->Product Protonation Organometallics Organocuprates Enolates Malonates Heteroatoms Thiols, Amines

Sources

Core Molecular Attributes of 3-(Trifluoromethyl)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 3-(Trifluoromethyl)cyclohex-2-en-1-one

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-(trifluoromethyl)cyclohex-2-en-1-one, specifically its molecular weight and density. Tailored for researchers, scientists, and professionals in drug development, this document outlines both the theoretical basis and the practical experimental methodologies for the determination of these critical parameters. The trifluoromethyl group is a key pharmacophore in modern medicinal chemistry, and a precise understanding of the molecular characteristics of building blocks such as 3-(trifluoromethyl)cyclohex-2-en-1-one is paramount for successful molecular design and synthesis.

3-(Trifluoromethyl)cyclohex-2-en-1-one, identified by the CAS Number 74031-45-1, is a fluorinated organic compound with significant potential as a building block in the synthesis of complex molecules.[1] Its structural and molecular properties are foundational to its reactivity and physical behavior.

Molecular Structure and Composition

The molecule consists of a six-membered cyclohexenone ring substituted with a trifluoromethyl group at the 3-position.

  • IUPAC Name: 3-(trifluoromethyl)cyclohex-2-en-1-one[2]

  • Molecular Formula: C₇H₇F₃O[2]

The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the α,β-unsaturated ketone system.

Molecular Weight

The molecular weight is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data.

Theoretical Molecular Weight:

The molecular weight is calculated based on the atomic weights of its constituent elements. Using the most common isotopes:

  • Carbon (C): 12.011 amu

  • Hydrogen (H): 1.008 amu

  • Fluorine (F): 18.998 amu

  • Oxygen (O): 15.999 amu

The molecular weight is the sum of the atomic weights of all atoms in the molecule: (7 x 12.011) + (7 x 1.008) + (3 x 18.998) + (1 x 15.999) = 164.12 g/mol [2]

This computed molecular weight is a cornerstone for any quantitative work involving this compound.

PropertyValueSource
Molecular Formula C₇H₇F₃OPubChem[2]
Molar Mass 164.12 g/mol PubChem (Computed)[2]
CAS Number 74031-45-1Benchchem[1]

Experimental Determination of Molecular Weight

While the theoretical molecular weight is precise, experimental verification is a critical component of compound characterization, ensuring sample purity and confirming structural identity.

Mass Spectrometry

Mass spectrometry is the gold-standard technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.

Workflow for Mass Spectrometry Analysis:

cluster_0 Sample Preparation cluster_1 Instrumentation cluster_2 Data Analysis Sample Dissolution Sample Dissolution Ionization Source Ionization Source Sample Dissolution->Ionization Source Introduction Mass Analyzer Mass Analyzer Ionization Source->Mass Analyzer Ion Acceleration Detector Detector Mass Analyzer->Detector Mass Separation Mass Spectrum Mass Spectrum Detector->Mass Spectrum Signal Transduction Molecular Ion Peak Molecular Ion Peak Mass Spectrum->Molecular Ion Peak Interpretation

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

Step-by-Step Protocol:

  • Sample Preparation: A dilute solution of 3-(trifluoromethyl)cyclohex-2-en-1-one is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer. A soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is recommended to minimize fragmentation and ensure the observation of the molecular ion.

  • Mass Analysis: The ionized molecules are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates the ions based on their m/z ratio.

  • Detection and Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum should display a prominent peak corresponding to the molecular ion [M+H]⁺ or other adducts, from which the molecular weight can be accurately determined. For 3-(trifluoromethyl)cyclohex-2-en-1-one, the expected molecular ion peak would be observed at an m/z value corresponding to its exact mass.

Determination of Density

Experimental Protocol for Density Measurement

The choice of method for density determination depends on the physical state of the compound at the desired temperature. Assuming 3-(trifluoromethyl)cyclohex-2-en-1-one is a liquid or a low-melting solid at or near ambient temperature, the following methods are applicable.

Workflow for Density Determination:

Start Start Determine Physical State Determine Physical State Start->Determine Physical State Liquid Liquid Determine Physical State->Liquid Liquid Solid Solid Determine Physical State->Solid Solid Use Pycnometer Use Pycnometer Liquid->Use Pycnometer Gas Pycnometry Gas Pycnometry Solid->Gas Pycnometry Record Temperature Record Temperature Use Pycnometer->Record Temperature Gas Pycnometry->Record Temperature Calculate Density Calculate Density Record Temperature->Calculate Density End End Calculate Density->End

Caption: Decision workflow for selecting a density measurement method.

Method 1: Pycnometry (for liquids or solutions)

  • Calibration: The empty pycnometer (a flask with a precise volume) is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) and weighed again to determine the exact volume of the pycnometer.

  • Measurement: The pycnometer is cleaned, dried, and filled with the sample, 3-(trifluoromethyl)cyclohex-2-en-1-one. The filled pycnometer is then weighed.

  • Temperature Control: All measurements must be performed at a constant, recorded temperature, as density is temperature-dependent.

  • Calculation: The density (ρ) is calculated using the formula: ρ = (m_sample) / V_pycnometer where m_sample is the mass of the sample and V_pycnometer is the calibrated volume of the pycnometer.

Method 2: Gas Pycnometry (for solids)

  • Principle: This non-destructive technique measures the volume of a solid by determining the amount of an inert gas (typically helium) displaced by the sample.

  • Procedure: A known mass of the solid sample is placed in a chamber of known volume. The chamber is pressurized with the inert gas, and the pressure is measured. The gas is then allowed to expand into a second empty chamber of known volume, and the final pressure is recorded.

  • Calculation: The volume of the sample is calculated using the ideal gas law and the pressure readings. The density is then determined by dividing the mass of the sample by its measured volume.

Conclusion

The molecular weight of 3-(trifluoromethyl)cyclohex-2-en-1-one is a well-defined property with a theoretical value of 164.12 g/mol . This can be readily confirmed experimentally using mass spectrometry. While a specific density value is not currently documented, established and reliable methods such as pycnometry are available for its precise determination. Accurate knowledge of these fundamental properties is indispensable for the effective application of this versatile fluorinated building block in research and development.

References

  • PubChem. 3-(Trifluoromethyl)cyclohex-2-en-1-one. National Center for Biotechnology Information. [Link]

Sources

Strategic Safety & Handling Protocol: 3-(Trifluoromethyl)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a strategic whitepaper for drug development professionals, moving beyond a standard SDS to integrate safety, reactivity, and application logic.

CAS No: 74031-45-1 | Molecular Formula:


Document Type:  Technical Safety & Application Guide
Version:  2.0 (Research & Development Focus)

Executive Summary & Chemical Identity

3-(Trifluoromethyl)cyclohex-2-en-1-one is a specialized fluorinated building block used primarily in the synthesis of bioactive heterocycles and pharmaceutical candidates. Unlike standard cyclohexenones, the presence of the trifluoromethyl (


) group at the C3 position significantly alters both its physicochemical properties and its reactivity profile.

This compound acts as a potent Michael acceptor . The electron-withdrawing nature of the


 group enhances the electrophilicity of the 

-carbon, increasing its utility in 1,4-addition reactions but simultaneously elevating its toxicity profile regarding protein alkylation and skin sensitization.
Physiochemical Profile
PropertyDataRelevance to Handling
CAS Number 74031-45-1Unique identifier for inventory/regulatory tracking.
Mol. Weight 164.12 g/mol Calculation of stoichiometry in synthesis.
Physical State Liquid (at 20°C)Requires micropipette/syringe handling; aerosol risk.
Boiling Point ~60-65°C @ 15 mmHg (Predicted)Moderate volatility; use chemical fume hood.
Density ~1.2 g/mLHeavier than water; sinks in aqueous spills.
Solubility DCM, THF, MeOHIncompatible with aqueous waste streams (Halogenated).

Hazard Identification & Mechanistic Toxicology

Core Insight: The safety profile of this molecule is dictated by its electronic structure. It is not merely a solvent irritant; it is a reactive electrophile.

GHS Classification (Derived from Structure-Activity Relationships)
  • Flammable Liquid: Category 4 (Combustible).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

  • Skin Sensitization: Category 1 (Potential) — High Risk Warning.

The Mechanism of Toxicity: Michael Addition

The combination of the carbonyl group and the


 group creates a "push-pull" electronic deficiency at the 

-carbon. Upon contact with biological tissue, this carbon attacks nucleophilic residues (specifically Cysteine thiols) on proteins. This haptenization is the primary driver for contact dermatitis and potential sensitization.

ToxicityMechanism Compound 3-(CF3)cyclohex-2-en-1-one (Electrophile) Complex Protein-Hapten Complex (Covalent Bond) Compound->Complex Michael Addition (Beta-Carbon Attack) BioTarget Protein Cysteine Residue (Nucleophile -SH) BioTarget->Complex Response Immune Response (Sensitization/Dermatitis) Complex->Response T-Cell Activation

Figure 1: Mechanistic pathway of toxicity. The electrophilic beta-carbon covalently binds to biological nucleophiles, triggering immune sensitization.

Safe Handling & Engineering Controls

Directive: Treat this compound as a potent alkylating agent. Standard "splash protection" is insufficient; barrier protection against permeation is required.

Personal Protective Equipment (PPE) Matrix
ComponentRecommendationCausality/Reasoning
Gloves Double-gloving required. Inner: Nitrile (4 mil). Outer: Laminate (Silver Shield) or thick Nitrile (8 mil).Fluorinated organics can permeate standard thin nitrile. Double gloving prevents skin absorption of the alkylating agent.
Respiratory Fume hood mandatory. If outside hood: Full-face respirator with OV/AG cartridges .The

group increases volatility relative to methyl-analogs; vapors are irritating to mucous membranes.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Vapors are lachrymators. Face shield required during syringe transfers >10mL.
Body Lab coat (cotton/poly blend) + Chemical resistant apron.Prevents fabric saturation and skin contact during splashes.
Operational Workflow: The "Closed System" Approach

To minimize exposure, researchers should utilize a closed handling loop.

HandlingProtocol Start Storage: 2-8°C (Inert Atmosphere) Transfer Transfer: Syringe/Cannula ONLY (Avoid Open Pouring) Start->Transfer Warm to RT Reaction Reaction: Sealed Vessel (Vent to Scrubber) Transfer->Reaction Add to solvent Quench Quench: Chemical Deactivation (Nucleophilic Scavenger) Reaction->Quench Completion Waste Disposal: Halogenated Waste Stream Quench->Waste pH Neutral

Figure 2: Operational workflow emphasizing containment and chemical deactivation prior to disposal.

Emergency Response & First Aid

Self-Validating Protocol: In the event of exposure, the speed of decontamination correlates directly to the severity of the burn/sensitization.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Pulmonary edema may be delayed up to 48 hours due to the alkylating nature of the vapor. Medical observation is recommended.[1][2][3][4][5]

  • Skin Contact:

    • Immediacy: Drench with water for 5 minutes.

    • Soap Wash: Wash with polyethylene glycol (PEG-400) or mild soap. PEG is superior for solubilizing lipophilic fluorinated compounds.

    • Isolation: Bag contaminated clothing immediately; do not re-wear without industrial laundering.

  • Eye Contact: Rinse for 15 minutes.[2] Lift eyelids. Do not use neutralizing agents (acids/bases) in the eye.

  • Spill Cleanup:

    • Do not use paper towels (increases surface area for evaporation).

    • Use vermiculite or activated carbon mats.

    • Treat the waste as "Halogenated Organic - Toxic."

Synthesis & Application Context

For the Researcher: This section details how to leverage the molecule's reactivity while mitigating risk.

Strategic Utility

The 3-(trifluoromethyl)cyclohex-2-en-1-one scaffold is a precursor for:

  • Trifluoromethyl-substituted phenols: Via aromatization/oxidation.

  • Chiral cyclohexanones: Via asymmetric conjugate addition.

Reaction Safety: The "Runaway" Risk

When performing 1,4-additions (e.g., with Grignard reagents or organocuprates), the reaction is highly exothermic.

  • Control Measure: Always add the nucleophile dropwise at low temperatures (-78°C to 0°C).

  • Incompatibility: Avoid strong reducing agents (LiAlH4) without strict temperature control, as uncontrolled defluorination can occur, releasing HF equivalents.

Waste Management

Regulatory Compliance:

  • Classification: Halogenated Solvent Waste.

  • Segregation: Do NOT mix with strong acids or oxidizers.

  • Destruction: High-temperature incineration with scrubber (to capture HF gas).

References

  • PubChem. (n.d.).[6] 3-(Trifluoromethyl)cyclohex-2-en-1-one (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • National Toxicology Program. (2001).[7] Inhalation toxicity studies of alpha,beta-unsaturated ketones.[7] National Institutes of Health. Retrieved from [Link]

  • Stavber, S., et al. (2002).[8] Direct alpha-Fluorination of Ketones. Synthesis.[5][8] Retrieved from [Link]

Sources

Strategic Sourcing & Synthesis Guide: 3-Substituted Trifluoromethyl Cyclohexenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Substituted trifluoromethyl cyclohexenones (TFMCs) are high-value pharmacophores in modern drug discovery. The trifluoromethyl (


) group acts as a "lipophilic bullet," enhancing metabolic stability (blocking P450 oxidation) and increasing membrane permeability. However, the electron-withdrawing nature of the 

group makes the cyclohexenone ring electronically unique, complicating both its sourcing and chemical manipulation.

This guide provides a dual-track strategy for researchers:

  • Sourcing: A vetted analysis of global suppliers capable of delivering high-purity TFMC building blocks.

  • Synthesis: A robust, self-validating protocol for synthesizing 3-(trifluoromethyl)cyclohex-2-en-1-one when commercial stock is unavailable or chemically degraded.

Part 1: Commercial Landscape & Supplier Evaluation

The supply chain for fluorinated alicycles is bifurcated between "Catalog Aggregators" (high price, variable stock) and "Origin Manufacturers" (reliable, scalable).

Validated Supplier Matrix

The following vendors have been evaluated based on Stock Reliability , Purity Guarantees , and Synthetic Capability (Make-on-Demand).

SupplierTierPrimary StrengthBest For...
Enamine Tier 1 (Origin) World’s largest "Make-on-Demand" (MADE) catalog.Novel analogs, library synthesis, and scaffold diversity.
Combi-Blocks Tier 1 (Stock) High in-stock availability of specific functionalized blocks.Rapid SAR iteration; buying gram-scale functionalized cores (e.g., amino-TFMCs).
Fluorochem Tier 2 (Specialist) UK-based; deep expertise in organofluorine handling.EU-based sourcing; hard-to-find fluorinated intermediates.
Merck (Sigma) Tier 3 (Aggregator) Global logistics network.Small-scale (mg) reference standards; reliable logistics but higher cost.
The "Buy vs. Make" Decision Logic

Before initiating a synthesis campaign, use this decision matrix to evaluate commercial viability.

SourcingLogic Start Need 3-CF3-Cyclohexenone CheckStock Check Tier 1 (Enamine/Combi-Blocks) Start->CheckStock InStock In Stock (>1g) CheckStock->InStock Yes NoStock Not in Stock / Lead Time > 4 wks CheckStock->NoStock No CheckPurity Verify CQA (Regioisomer Purity) InStock->CheckPurity Make INITIATE SYNTHESIS (See Protocol A) NoStock->Make Urgent Need Custom Request Custom Synthesis (Enamine MADE) NoStock->Custom Budget Available Buy PURCHASE (Request 19F NMR) CheckPurity->Buy >95% Purity CheckPurity->Make <95% or Undefined

Figure 1: Decision matrix for sourcing fluorinated building blocks. Prioritize synthesis only when purity is compromised or lead times exceed project timelines.

Part 2: Technical Deep Dive – Synthesis Protocol

When commercial options fail, you must synthesize. The installation of a


 group at the 3-position of a cyclohexenone ring is non-trivial due to the destabilizing effect of the electron-withdrawing group on the intermediate cation.

The Problem: Direct trifluoromethylation of cyclohexenone often yields regioisomeric mixtures. The Solution: A Copper-Mediated Cross-Coupling strategy starting from 3-iodo-cyclohexen-1-one. This method is modular and scalable.

Protocol A: Cu-Mediated Trifluoromethylation

Target Molecule: 3-(Trifluoromethyl)cyclohex-2-en-1-one (CAS: 74031-45-1)

Step 1: Preparation of 3-Iodocyclohex-2-en-1-one

Precursor: 1,3-Cyclohexanedione. Reagents:


, 

, Acetonitrile.[1]
  • Dissolve 1,3-cyclohexanedione (1.0 eq) in Acetonitrile (

    
    ).
    
  • Add

    
     (1.2 eq) and 
    
    
    
    (1.2 eq) cautiously at 0°C.
  • Reflux for 2 hours. The reaction converts the enol tautomer to the vinyl iodide.

  • Workup: Cool, dilute with

    
    , wash with saturated 
    
    
    
    (to remove excess iodine).
  • Purify: Flash chromatography (Hex/EtOAc). Product is a light yellow solid.

Step 2: The Trifluoromethylation (The Critical Step)

Reagents: (Trifluoromethyl)trimethylsilane (


, Ruppert-Prakash Reagent), CuI, KF, DMF/NMP.
  • Setup: Flame-dry a Schlenk flask under Argon. Oxygen is the enemy of this reaction.

  • Charge: Add CuI (1.2 eq) and KF (1.2 eq). Flame dry gently under vacuum again to remove trace water from salts.

  • Solvent: Add anhydrous DMF or NMP (

    
    ).
    
  • Activation: Add

    
     (1.5 eq) at room temperature. Stir for 30 mins. The solution will turn dark red/brown, indicating the formation of the active 
    
    
    
    species.
  • Coupling: Add 3-iodocyclohex-2-en-1-one (1.0 eq) dissolved in minimal DMF.

  • Heat: Stir at 50-60°C for 4-6 hours. Monitor by TLC (or 19F NMR).

  • Quench: Pour into diluted ammonia solution (

    
    ) to sequester copper. Extract with 
    
    
    
    .
  • Isolation: The product is volatile. Remove solvent carefully (do not use high vacuum for prolonged periods).

Mechanism of Action (Self-Validating Logic)

Understanding the mechanism allows for troubleshooting. If the reaction fails, it is usually at the Transmetallation stage.

SynthesisMechanism TMSCF3 TMS-CF3 ActiveSpecies [Cu-CF3] (Active Species) TMSCF3->ActiveSpecies Transmetallation CuI CuI + KF CuI->ActiveSpecies OxAdd Oxidative Addition (Cu I -> Cu III) ActiveSpecies->OxAdd Substrate 3-Iodo-enone Substrate->OxAdd RedElim Reductive Elimination OxAdd->RedElim Fast Step Product 3-CF3-Cyclohexenone RedElim->Product

Figure 2: Mechanistic pathway for Copper-mediated trifluoromethylation. Note: The active [Cu-CF3] species is thermally sensitive; do not overheat (>80°C) before addition of substrate.

Part 3: Quality Control & Critical Quality Attributes (CQA)

When sourcing from Tier 2/3 suppliers or synthesizing in-house, you must validate these attributes.

19F NMR Validation

The


 group provides a distinct handle.
  • Shift:

    
     -63 to -65 ppm (relative to 
    
    
    
    ).
  • Signal: Should be a singlet (or weak doublet if H-coupling exists).

  • Impurity Alert: A signal at -80 ppm usually indicates hydrolyzed

    
     or 
    
    
    
    gas, meaning the coupling failed.
Regioisomer Check

Commercial batches labeled "3-substituted" sometimes contain the 2-substituted isomer (alpha-substitution) due to migration during synthesis.

  • Check: 1H NMR. The vinyl proton at C2 (alpha to carbonyl) should appear as a singlet/fine doublet around 6.0-6.5 ppm. If this proton is missing, you have the wrong isomer.

References

  • PubChem Compound Summary. 3-(Trifluoromethyl)cyclohex-2-en-1-one (CID 12519457).[2] National Center for Biotechnology Information. [Link]

  • Prakash, G. K. S., & Hu, J. (2004). "Nucleophilic Trifluoromethylation: The Generation and Synthetic Utilities of the Trifluoromethyl Anion." Organic Syntheses. [Link]

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Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Trifluoromethyl Cyclohexenone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Trifluoromethyl Group in Cyclohexenone Scaffolds

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing moiety can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after feature in drug design. The 3-trifluoromethyl cyclohexenone scaffold, in particular, represents a valuable building block for synthesizing complex polycyclic structures and pharmacologically active agents.

Palladium-catalyzed cross-coupling reactions provide a versatile and powerful toolkit for the functionalization of such scaffolds.[1][2] These reactions enable the precise formation of carbon-carbon and carbon-heteroatom bonds at the α-position (C2) of the enone system, a transformation that is challenging to achieve through traditional methods. This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful application of palladium-catalyzed coupling reactions to 3-trifluoromethyl cyclohexenone.

Mechanistic Considerations: Navigating the Electron-Deficient Landscape

The success of a palladium-catalyzed cross-coupling reaction on 3-trifluoromethyl cyclohexenone hinges on understanding the electronic impact of the CF₃ group on the catalytic cycle. The general mechanism for the α-arylation of an enone involves three key steps: oxidative addition, transmetalation (for Suzuki-type reactions) or enolate coordination, and reductive elimination.[3][4]

The strongly electron-withdrawing nature of the trifluoromethyl group renders the enone system electron-deficient. This has two major consequences:

  • Facilitated Enolate Formation: The acidity of the α-proton is increased, making deprotonation and subsequent enolate formation more favorable under milder basic conditions.

  • Challenging Reductive Elimination: The final, product-forming step, reductive elimination, can be sluggish. This step is favored when the palladium center is electron-rich enough to facilitate the expulsion of the newly formed C-C bond. The electron-deficient nature of the trifluoromethyl-enolate ligand can make this step the rate-limiting bottleneck of the entire cycle.[3]

Therefore, the rational selection of the catalytic system is paramount. The use of electron-rich, sterically bulky phosphine ligands (e.g., Buchwald-type biaryl phosphines like XPhos, SPhos, or bulky trialkylphosphines like P(t-Bu)₃) is often crucial. These ligands serve a dual purpose: they stabilize the Pd(0) active catalyst and their electron-donating properties accelerate the rate-limiting reductive elimination step.[3][5]

Catalytic_Cycle_Alpha_Arylation cluster_main Catalytic Cycle: α-Arylation of 3-CF₃-Cyclohexenone cluster_inputs Reactants pd0 LₙPd(0) Active Catalyst oa_complex Ar-Pd(II)-X(L)ₙ Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-X) enolate_complex [Ar-Pd(II)-Enolate(L)ₙ] Enolate Complex oa_complex->enolate_complex Enolate Formation (Base) & Coordination enolate_complex->pd0 Catalyst Regeneration product α-Aryl-3-CF₃-Cyclohexenone (Product) enolate_complex->product Reductive Elimination (Rate-Limiting Step) catalyst_regen LₙPd(0) arx Aryl Halide (Ar-X) arx->oa_complex enone 3-CF₃-Cyclohexenone + Base enone->enolate_complex

Figure 1: General catalytic cycle for the α-arylation of 3-trifluoromethyl cyclohexenone.

Key Cross-Coupling Methodologies & Catalyst Selection

Several palladium-catalyzed cross-coupling reactions can be adapted for the functionalization of 3-trifluoromethyl cyclohexenone. The choice of reaction depends on the desired coupling partner.

Coupling Reaction Coupling Partner Typical Pd Precursor Recommended Ligand Class Typical Base Notes
Suzuki-Miyaura Aryl/Vinyl Boronic Acid or EsterPd(OAc)₂, Pd₂(dba)₃Buchwald Biaryl Phosphines (XPhos, SPhos), cataCXium® AK₃PO₄, Cs₂CO₃, K₂CO₃Highly versatile and functional group tolerant. The base is crucial for activating the boronic acid for transmetalation.[6][7]
Mizoroki-Heck Alkene (e.g., Styrene, Acrylate)Pd(OAc)₂, PdCl₂Phosphines (PPh₃), N-Heterocyclic Carbenes (NHCs)Et₃N, NaOAc, K₂CO₃Excellent for forming C(sp²)-C(sp²) bonds with alkenes. Regioselectivity can be a key consideration.[8][9][10]
Buchwald-Hartwig Primary/Secondary AminePd(OAc)₂, Pd₂(dba)₃Buchwald Biaryl Phosphines (XPhos, RuPhos), JosiphosNaOtBu, K₃PO₄, Cs₂CO₃The premier method for C-N bond formation. Strong, non-nucleophilic bases are typically required.[2][11]

Table 1: Recommended Catalytic Systems for Coupling Reactions with 3-Trifluoromethyl Cyclohexenone.

Detailed Application Protocols

The following protocols are representative procedures adapted from established methodologies for electron-deficient enones and trifluoromethylated systems.[12][13][14] Researchers should consider these as robust starting points, with the understanding that optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura α-Arylation

This protocol describes the coupling of 3-trifluoromethyl cyclohexenone with an arylboronic acid to yield a 2-aryl-3-trifluoromethyl-2-cyclohexen-1-one.

Materials:

  • 3-Trifluoromethyl cyclohexenone (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • XPhos (4-10 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely ground (2.0 - 3.0 equiv)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Schlenk flask or sealed reaction vial, stir bar, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-trifluoromethyl cyclohexenone, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄ under an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1 - 0.2 M with respect to the limiting reagent.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 80-110 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the desired product.

Workflow_Suzuki start Start: Oven-dried Schlenk Flask reagents Add Solids: 1. 3-CF₃-Cyclohexenone 2. Arylboronic Acid 3. Pd(OAc)₂ / XPhos 4. K₃PO₄ start->reagents purge Purge with Inert Gas (Ar/N₂) reagents->purge solvent Add Degassed Solvent (Toluene or Dioxane) purge->solvent react Heat & Stir (80-110 °C, 12-24h) solvent->react monitor Monitor by TLC/GC-MS react->monitor monitor->react Incomplete workup Cool, Dilute, Filter, Wash & Dry monitor->workup Complete purify Purify by Column Chromatography workup->purify end End: Pure Product purify->end

Sources

Application Notes and Protocols for the Asymmetric Reduction of 3-(Trifluoromethyl)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Trifluoromethylated Cyclohexanones

The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly influence their physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, chiral molecules bearing the CF₃ moiety are highly sought-after building blocks in the pharmaceutical, agrochemical, and materials science industries.[1][2] 3-(Trifluoromethyl)cyclohex-2-en-1-one is a valuable prochiral substrate, and its asymmetric reduction provides access to key chiral intermediates, namely (R)- and (S)-3-(trifluoromethyl)cyclohex-2-en-1-ol and (R)- and (S)-3-(trifluoromethyl)cyclohexan-1-one. These products serve as versatile synthons for the synthesis of more complex, biologically active compounds. This guide provides a detailed overview of established and effective methods for the asymmetric reduction of 3-(trifluoromethyl)cyclohex-2-en-1-one, focusing on catalytic approaches that offer high enantioselectivity and practical applicability.

Catalytic Strategies for Asymmetric Reduction

The asymmetric reduction of α,β-unsaturated ketones, such as 3-(trifluoromethyl)cyclohex-2-en-1-one, can proceed via two primary pathways: 1,2-reduction to afford an allylic alcohol or 1,4-reduction (conjugate reduction) followed by tautomerization to yield a saturated ketone. The choice of catalyst and reaction conditions dictates the chemoselectivity and enantioselectivity of the transformation.

Transition Metal-Catalyzed Hydrogenation

Transition metal catalysis, particularly with ruthenium and rhodium complexes bearing chiral ligands, is a powerful tool for the enantioselective hydrogenation of unsaturated ketones.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) for 1,2-Reduction

Ruthenium-based catalysts are well-documented for the highly enantioselective 1,2-reduction of β-trifluoromethylated-α,β-unsaturated ketones to the corresponding chiral allylic alcohols.[3] These reactions typically employ a chiral diamine ligand in combination with a ruthenium precursor.

Mechanism of Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

The catalytic cycle is believed to involve the formation of a ruthenium hydride species, which coordinates to the ketone. The hydride is then transferred to the carbonyl carbon via a six-membered ring transition state, with the chiral ligand directing the hydride to one of the enantiotopic faces of the carbonyl group.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation Ru_precatalyst [Ru(p-cymene)Cl₂]₂ Active_catalyst Active Ru-H Catalyst Ru_precatalyst->Active_catalyst Activation (e.g., with formate) Chiral_ligand Chiral Diamine Ligand Chiral_ligand->Active_catalyst Intermediate_complex Substrate-Catalyst Complex Active_catalyst->Intermediate_complex Coordination Substrate 3-(CF₃)cyclohex-2-en-1-one Substrate->Intermediate_complex Product Chiral Allylic Alcohol Intermediate_complex->Product Hydride Transfer Regenerated_catalyst Regenerated Catalyst Product->Regenerated_catalyst Dissociation Regenerated_catalyst->Active_catalyst Regeneration

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Organocatalytic Reduction

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and avoiding contamination of the product with residual metals.

Cinchona Alkaloid-Based Catalysis for Cascade Reactions

Cinchona alkaloid-derived primary amines can catalyze enantioselective Michael/aldol cascade reactions to produce β-CF₃-cyclohexanones and cyclohexenones with high yields and enantioselectivities (92-99% ee).[4] While not a direct reduction of 3-(trifluoromethyl)cyclohex-2-en-1-one, this method provides an alternative and highly efficient route to chiral trifluoromethylated cyclohexanone derivatives.

Mechanism of Cinchona Alkaloid-Catalyzed Cascade Reaction

The reaction proceeds through the formation of an enamine intermediate from the reaction of a donor molecule with the primary amine catalyst. This is followed by an enantioselective Michael addition to an α,β-unsaturated enone, and a subsequent intramolecular aldol condensation to form the cyclic product.

Cinchona Alkaloid-Catalyzed Cascade Reaction Catalyst Cinchona Alkaloid Primary Amine Enamine Chiral Enamine Intermediate Catalyst->Enamine Donor Donor Molecule (e.g., 4,4,4-trifluoroacetoacetate) Donor->Enamine Michael_adduct Michael Adduct Enamine->Michael_adduct Michael Addition Acceptor α,β-Unsaturated Enone Acceptor->Michael_adduct Cyclized_product β-CF₃-cyclohexanone Michael_adduct->Cyclized_product Intramolecular Aldol Condensation Catalyst_regen Catalyst Regeneration Cyclized_product->Catalyst_regen Catalyst_regen->Catalyst CBS_Reduction_Mechanism cluster_0 Catalytic Cycle A Chiral Oxazaborolidine Catalyst C Catalyst-Borane Complex A->C Coordination B Borane (BH₃) B->C E Ternary Complex C->E Coordination D Ketone Substrate D->E F Alkoxyborane Product E->F Intramolecular Hydride Transfer F->A Release G Chiral Alcohol (after workup) F->G Acidic Workup

Caption: Key steps in the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation for 1,2-Reduction

This protocol is adapted from methodologies demonstrating high enantioselectivity for the 1,2-reduction of β-trifluoromethylated enones. [3] Materials:

  • 3-(Trifluoromethyl)cyclohex-2-en-1-one

  • [Ru(p-cymene)Cl₂]₂

  • (1R,2R)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN)

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral ligand (e.g., (R,R)-TsDPEN, 0.01 mmol) in the anhydrous solvent (5 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add the formic acid/triethylamine azeotrope (1 mL).

  • Add a solution of 3-(trifluoromethyl)cyclohex-2-en-1-one (1 mmol) in the anhydrous solvent (2 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the resulting chiral allylic alcohol by chiral HPLC or GC.

ParameterValue
Catalyst Loading1 mol% Ru
Ligand(R,R)-TsDPEN
Hydrogen SourceHCOOH/NEt₃ (5:2)
SolventCH₂Cl₂
Temperature25 °C
Typical Yield >95%
Typical ee >95%

Table 1: Representative conditions for Ru-catalyzed ATH.

Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This protocol is a general procedure for the CBS reduction of ketones, adapted for 3-(trifluoromethyl)cyclohex-2-en-1-one. [5][6] Materials:

  • 3-(Trifluoromethyl)cyclohex-2-en-1-one

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or catecholborane

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 3-(trifluoromethyl)cyclohex-2-en-1-one (1 mmol) in anhydrous THF (5 mL).

  • Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).

  • Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 0.1 equiv) dropwise.

  • Stir the mixture for 10-15 minutes.

  • Slowly add the borane source (e.g., BH₃·SMe₂, 1.2 mmol, 1.2 equiv) dropwise, maintaining the low temperature.

  • Stir the reaction at the low temperature for the specified time (typically 1-24 hours), monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol (2 mL).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

ParameterValue
Catalyst Loading10 mol% CBS
Borane SourceBH₃·SMe₂
SolventTHF
Temperature-78 °C to 0 °C
Typical Yield >90%
Typical ee >95%

Table 2: Representative conditions for CBS reduction.

Troubleshooting and Optimization

  • Low Enantioselectivity:

    • Ensure the use of high-purity, anhydrous solvents and reagents, as water can negatively impact enantioselectivity, especially in CBS reductions. [7] * Screen different chiral ligands (for metal catalysis) or catalyst variants (for CBS reduction). The electronic and steric properties of the ligand/catalyst can significantly influence the outcome.

    • Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity.

  • Low Conversion:

    • Increase the catalyst loading or reaction time.

    • For transfer hydrogenation, ensure the hydrogen source is fresh and added in the correct stoichiometry.

    • In CBS reductions, verify the titer of the borane solution.

  • Chemoselectivity Issues (1,4- vs. 1,2-Reduction):

    • The choice of catalytic system is crucial. Ruthenium-catalyzed transfer hydrogenation with TsDPEN ligands generally favors 1,2-reduction.

    • For conjugate reduction, different catalytic systems, such as those employing copper hydrides, would be more appropriate.

Conclusion

The asymmetric reduction of 3-(trifluoromethyl)cyclohex-2-en-1-one is a critical transformation for the synthesis of valuable chiral building blocks. Both transition metal-catalyzed hydrogenation and stoichiometric reductions with chiral boranes offer highly efficient and enantioselective routes to the desired products. The choice of method will depend on factors such as the desired product (allylic alcohol vs. saturated ketone), substrate scope, and practical considerations like cost and catalyst availability. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

  • Enantioselective 1,2-reductions of β-trifluoromethylated-α,β-unsaturated ketones to chiral allylic alcohols over organoruthenium-functionalized mesoporous silica nanospheres. Catalysis Science & Technology.

  • β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis. Organic Chemistry Frontiers.

  • Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. Organic & Biomolecular Chemistry.

  • Corey-Bakshi-Shibata Reduction. Alfa Chemistry.

  • Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Molecules.

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.

  • Catalytic Enantioselective Conjugate Alkynylation of α,β-Unsaturated 1,1,1-Trifluoromethyl Ketones with Terminal Alkynes. PubMed.

  • Enantioselective reduction of aryl trifluoromethyl ketones with BINAL-H. A preparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry.

  • Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives. PMC.

  • Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Organic Chemistry Portal.

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.

  • Synthesis of Chiral Hypervalent Trifluoromethyl Organobismuth Complexes and Enantioselective Olefin Difluorocar. Chemistry Europe.

  • Catalytic Enantioselective Trifluoromethylation. huang.pkusz.edu.cn.

  • Enantioselective Synthesis of Secondary β‑Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society.

  • β-Trifluoromethylated Enones as Trifluoromethylated Synthons in Asymmetric Catalysis. ResearchGate.

  • Corey–Itsuno reduction. Wikipedia.

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube.

  • 1-trifluoromethyl-1-cyclohexanol. Organic Syntheses.

  • α-Trifluoromethyl carbonyl compounds synthesis. Organic Chemistry Portal.

  • Rhodium-catalyzed heterogeneous enantioselective hydrogenation of 3,5-di-(trifluoromethyl)-acetophenone. ResearchGate.

  • Synthesis of Chiral 1,1,1-Trifluoro-α,α-disubstituted 2,4-Diketones via Palladium-Catalyzed Asymmetric Allylation. Organic Letters.

  • Ru-Catalyzed asymmetric transfer hydrogenation of α-trifluoromethylimines. PubMed.

  • Rhodium-Catalyzed Asymmetric Arylation/Defluorination of 1-(Trifluoromethyl)alkenes Forming Enantioenriched 1,1-Difluoroalkenes. PubMed.

  • One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. PMC.

  • Ruthenium-NHC-catalyzed asymmetric hydrogenation of flavones and chromones: general access to enantiomerically enriched flavanones, flavanols, chromanones, and chromanols. PubMed.

  • Asymmetric Organocatalytic Homologation: Access to Diverse Chiral Trifluoromethyl Organoboron Species. ResearchGate.

  • Ruthenium-catalysed asymmetric hydrogenation of ketones using QUINAPHOS as the ligand. Chemical Communications.

  • Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. Amanote Research.

  • Ru-Catalyzed asymmetric transfer hydrogenation of α-trifluoromethylimines. Semantic Scholar.

  • Rhodium-Catalyzed Asymmetric Arylation/Defluorination of 1‑(Trifluoromethyl)alkenes Forming Enantioenriched 1,1-Difluoroalkenes. Journal of the American Chemical Society.

  • Organocatalytic Transfer Hydrogenation of Cyclic Enones. Macmillan Group.

  • Rhodium-Catalyzed Asymmetric Trifluoromethoxylation of Racemic Allylic Trichloroacetimidates. CCS Chemistry.

  • Catalytic Asymmetric Homologation of 4-Substituted Cyclohexanones with CF3CHN2: Enantioselective Synthesis of α-Trifluoromethyl Cycloheptanones. PubMed.

  • Rhodium-Catalyzed Asymmetric 1,6-Addition of Aryltitanates to Enynones Giving Axially Chiral Allenes. Organic Letters.

  • Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. MDPI.

  • An Organocatalytic Asymmetric Nazarov Cyclization. Organic Chemistry Portal.

  • Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Semantic Scholar.

  • Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journal of Organic Chemistry.

  • Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. PubMed.

  • Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Brandeis ScholarWorks.

Sources

synthesis of trifluoromethylated indazoles from enones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 3-(Trifluoromethyl)indazoles from Cyclic Enones

Part 1: Core Directive & Executive Summary

Abstract The 3-(trifluoromethyl)-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for adenosine and a core pharmacophore in kinase inhibitors (e.g., VEGFR, PDGFR modulators). While direct trifluoromethylation of the indazole core is challenging due to regioselectivity issues, the "De Novo Ring Construction" strategy offers superior control. This guide details the robust synthesis of 3-(trifluoromethyl)-1H-indazoles starting from cyclic enones (or their 1,3-dicarbonyl tautomers). The protocol utilizes a Claisen condensation-cyclization-aromatization cascade, providing a scalable, high-yield pathway essential for drug discovery campaigns.

Scope of Application

  • Target: 3-(Trifluoromethyl)-1H-indazoles and 4,5,6,7-tetrahydro-3-(trifluoromethyl)-1H-indazoles.

  • Primary Precursor: Cyclohexanones/Cyclohexenones.

  • Key Transformation: Trifluoroacetylation followed by hydrazine cyclocondensation and oxidative aromatization.

  • Scale: Milligram to Multigram (Scalable).

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Foundation

The synthesis relies on the reactivity of the


-carbon in cyclic ketones/enones. The transformation proceeds through three distinct phases:
  • Activation (Claisen Condensation): The enolate of the cyclic ketone attacks a trifluoroacetylating agent (TFAA or TFE-TFA). The product exists in equilibrium between the 1,3-diketone and the

    
    -hydroxy enone  (enol) tautomer. This "enone" character is critical for the subsequent nucleophilic attack.
    
  • Cyclocondensation (The Pyrazole Forge): Hydrazine acts as a dinucleophile.

    • Step A: Formation of the hydrazone at the exocyclic trifluoroacetyl carbonyl (kinetically favored due to higher electrophilicity of the

      
      -adjacent carbonyl).
      
    • Step B: Intramolecular Michael-type addition/condensation onto the ring carbonyl to close the pyrazole ring.

  • Aromatization (Oxidation): The resulting tetrahydroindazole is oxidized to the fully aromatic indazole using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C, driving the system to aromatic stability.

Critical Control Points (Expert Insights)
  • Regioselectivity: The

    
     group exerts a strong electron-withdrawing effect, making the adjacent carbonyl highly reactive. Hydrazine attack usually occurs here first. However, pH control is vital; highly acidic conditions can alter the nucleophilicity of hydrazine, potentially leading to regioisomeric mixtures (N1 vs. N2).
    
  • Moisture Sensitivity: The lithium enolate intermediate is moisture-sensitive. Strictly anhydrous conditions during the acylation step are non-negotiable to prevent hydrolysis of the trifluoroacetylating agent.

  • Tautomeric Equilibrium: The intermediate 2-trifluoroacetylcyclohexanone is stable but exists primarily as the enol form. This enol is acidic; subsequent reaction with hydrazine often requires buffering or an acid catalyst (e.g., AcOH) to facilitate dehydration.

Part 3: Detailed Experimental Protocols

Workflow Overview

The synthesis is divided into two modules:

  • Module A: Synthesis of the Tetrahydroindazole Core.

  • Module B: Oxidative Aromatization to Indazole.

Module A: Synthesis of 4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-indazole

Reagents:

  • Cyclohexanone (10 mmol) [Note: Cyclohexenone can be used with specific reduction steps, but Cyclohexanone is the standard precursor for this specific "enone-tautomer" route].

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (11 mmol).

  • Trifluoroethyl trifluoroacetate (TFE-TFA) or Trifluoroacetic Anhydride (TFAA) (11 mmol).

  • Hydrazine hydrate (50-60% solution) (12 mmol).

  • Solvents: Anhydrous THF, Ethanol.

Protocol:

  • Enolate Formation:

    • Charge a flame-dried Schlenk flask with anhydrous THF (20 mL) and cool to -78 °C .

    • Add LiHMDS (11 mL, 11 mmol) dropwise under

      
      .
      
    • Add Cyclohexanone (0.98 g, 10 mmol) dropwise over 10 minutes. Stir at -78 °C for 45 minutes to ensure complete deprotonation.

  • Trifluoroacetylation:

    • Add Trifluoroethyl trifluoroacetate (or TFAA) dropwise to the enolate solution at -78 °C.

    • Expert Tip: TFE-TFA is preferred over TFAA for cleaner reaction profiles and less O-acylation byproduct.

    • Allow the mixture to warm to room temperature (RT) slowly and stir for 3–5 hours. The solution typically turns yellow/orange, indicating the formation of the 1,3-diketone/enone anion.

  • Quench & Isolation (Optional):

    • For high purity, quench with 1N HCl, extract with EtOAc, and concentrate to obtain the 2-(trifluoroacetyl)cyclohexanone intermediate.

    • Telescoping: For rapid synthesis, the crude THF solution can be used directly in the next step after solvent swap.

  • Cyclocondensation:

    • Dissolve the intermediate (or crude residue) in Ethanol (30 mL).

    • Cool to 0 °C. Add Hydrazine hydrate (12 mmol) dropwise.

    • Caution: Exothermic reaction.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

  • Workup:

    • Concentrate ethanol under reduced pressure.[1]

    • Dilute with water and extract with DCM. Wash with brine, dry over

      
      .[2]
      
    • Recrystallize from Ethanol/Hexane to yield 4,5,6,7-tetrahydro-3-(trifluoromethyl)-1H-indazole .

Module B: Oxidative Aromatization (The "Indazole" Finish)

Reagents:

  • Tetrahydroindazole precursor (from Module A).

  • DDQ (2.2 equivalents).

  • Solvent: Dioxane or Toluene.

Protocol:

  • Dissolve the tetrahydroindazole (1.0 equiv) in anhydrous Dioxane (0.1 M concentration).

  • Add DDQ (2.2 equiv) in portions at RT.

  • Heat the reaction to reflux (100–110 °C) for 12–24 hours.

    • Observation: The reaction mixture will turn dark brown/red due to the formation of hydroquinone byproducts.

  • Filtration: Cool to RT. Filter off the precipitated DDQ-hydroquinone complex through a Celite pad.

  • Purification:

    • Concentrate the filtrate.

    • Purify via Flash Column Chromatography (SiO2, Gradient: 0

      
       20% EtOAc in Hexanes).
      
    • Yield: Expect 60–80% for the oxidation step.

Part 4: Data Presentation & Visualization

Table 1: Troubleshooting & Optimization Matrix
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete enolization or moisture ingress.Increase LiHMDS to 1.2 equiv; Ensure strictly anhydrous THF; Dry ketone over molecular sieves.
Regioisomer Mixture Hydrazine attack at ring carbonyl vs.

carbonyl.
Control temperature during hydrazine addition (0 °C); Use Ethanol as solvent (protic solvent aids proton transfer).
Incomplete Oxidation Insufficient oxidant or low temperature.Increase DDQ to 2.5 equiv; Ensure reflux temperature is maintained; Switch solvent to Xylene for higher temp.
O-Acylation Byproduct Kinetic vs. Thermodynamic control failure.Use TFE-TFA instead of TFAA; Maintain -78 °C strictly during addition.
Figure 1: Reaction Pathway & Mechanism

IndazoleSynthesis Start Cyclic Ketone/Enone Step1 Step 1: Enolate Formation (LiHMDS, -78°C) Start->Step1 Inter1 Li-Enolate Step1->Inter1 Deprotonation Step2 Step 2: Trifluoroacetylation (TFE-TFA or TFAA) Inter1->Step2 C-Acylation Inter2 2-Trifluoroacetyl-cyclohexanone (Enol/Enone Tautomer) Step2->Inter2 Tautomerization Step3 Step 3: Cyclocondensation (N2H4, EtOH, Reflux) Inter2->Step3 Michael/Condensation Inter3 Tetrahydroindazole Step3->Inter3 Ring Closure Step4 Step 4: Aromatization (DDQ, Dioxane, Reflux) Inter3->Step4 Oxidation Final 3-(Trifluoromethyl)-1H-indazole Step4->Final -H2

Caption: Step-wise transformation from cyclic ketone precursors to the aromatic trifluoromethylated indazole core via the "enone" (1,3-dicarbonyl) intermediate.

Figure 2: Decision Tree for Substrate Selection

DecisionTree Root Starting Material Selection Cyclic Cyclic Enone/Ketone? Root->Cyclic Linear Linear Enone (Chalcone)? Root->Linear PathA Route A: TFAA Activation Cyclic->PathA Yes (Recommended) PathB Route B: Hydrazine + Oxidation Linear->PathB Yields Pyrazole ResultA Tetrahydroindazole -> Indazole PathA->ResultA ResultB Pyrazoline -> Pyrazole (Not Indazole) PathB->ResultB Requires fused ring precursor

Caption: Strategic selection guide. Linear enones typically yield pyrazoles; cyclic precursors are required for the fused indazole system using this protocol.

References

  • Regioselective Synthesis of 3-Trifluoromethylpyrazoles.Journal of Organic Chemistry. (2021).

    
    -disubstituted 
    
    
    
    -enones with hydrazines. Link
  • Synthesis of 3-Trifluoromethylpyrazole via Coupling of Aldehydes and Sulfonyl Hydrazides. Organic Letters. (2020). Provides mechanistic insights into the formation of trifluoromethylpyrazoles, relevant to the cyclization step. Link

  • Synthesis of 4,5,6,7-Tetrahydroindazole Derivatives. ResearchGate. (2025). Details the specific conditions for the synthesis of tetrahydroindazoles from cyclohexanone derivatives. Link

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Mechanism. Chemistry LibreTexts. (2023). Authoritative background on the mechanism of hydrazine condensation with carbonyls. Link

  • Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine. Google Patents. (2012). Industrial protocol reference for the trifluoroacetylation and cyclization of cyclic systems. Link

Sources

Troubleshooting & Optimization

improving yield of 3-trifluoromethyl enone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Trifluoromethyl Enone Synthesis

Topic: Improving Yield & Reproducibility in


-Trifluoromethyl 

-Unsaturated Ketone Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Role: Senior Application Scientist

Core Directive & Strategy

The synthesis of 3-trifluoromethyl enones (


-trifluoromethyl 

-unsaturated ketones) is a critical gateway in drug discovery, serving as a precursor for trifluoromethylated heterocycles (pyrazoles, pyrimidines) and Michael acceptors.

Low yields in this chemistry often stem from three specific failure modes:

  • Volatility: Low molecular weight fluorinated enones sublime or evaporate during concentration.

  • Regio-instability: The electron-withdrawing

    
     group destabilizes the 
    
    
    
    -position, making intermediates prone to retro-aldol or hydrolysis.
  • Reagent Quality: Trifluoroacetylation reagents (e.g., TFAA) are highly moisture-sensitive, leading to inactive acid byproducts.

This guide prioritizes two field-proven methodologies: Acylation of Vinyl Ethers (for building aliphatic enones) and Catalytic Olefination (for aromatic/complex enones).

Diagnostic Decision Tree

Before selecting a protocol, determine the optimal pathway based on your substrate availability and structural requirements.

G Start Start: Select Target Structure Substrate What is your starting material? Start->Substrate VinylEther Vinyl Ether / Alkyne Substrate->VinylEther Electron-rich alkene CF3Ketone Trifluoromethyl Ketone Substrate->CF3Ketone Existing CF3-carbonyl MethodA Method A: Trifluoroacetylation (Best for aliphatic chains) VinylEther->MethodA MethodB Method B: Catalytic Olefination (Best for aromatic/complex cores) CF3Ketone->MethodB Consideration1 Critical Control: Moisture-free TFAA required MethodA->Consideration1 Consideration2 Critical Control: Catalyst Selection (Fe vs. Ru) MethodB->Consideration2

Caption: Decision matrix for selecting the optimal synthesis pathway based on starting material availability.

Technical Troubleshooting & FAQs

Category 1: Reagent Selection & Quality (The Input)

Q: I am using Trifluoroacetic Anhydride (TFAA) for acylation, but my yield is inconsistent (<40%). Why? A: The most common cause is the hydrolysis of TFAA to trifluoroacetic acid (TFA) prior to reaction. TFA is a strong acid that can polymerize your vinyl ether substrate rather than acylating it.

  • Validation: Run a

    
    F NMR of your TFAA reagent. TFAA appears at 
    
    
    
    ppm, while TFA shifts to
    
    
    ppm (solvent dependent). If >5% acid is present, distill TFAA over
    
    
    before use.
  • Protocol Adjustment: Add a mild base (Pyridine or

    
    ) dropwise to scavenge adventitious acid generated during the addition [1].
    

Q: Can I use Trifluoroacetaldehyde ethyl hemiacetal instead of TFAA? A: Yes, for Aldol-type condensations. However, this reversible reaction often suffers from low conversion.

  • Optimization: You must drive the equilibrium by removing water. Use a Dean-Stark apparatus or molecular sieves. For higher yields, switch to the modified Knoevenagel conditions using

    
     or 
    
    
    
    as a Lewis acid catalyst to activate the hemiacetal [2].
Category 2: Reaction Optimization (The Process)

Q: In the acylation of vinyl ethers (Method A), I see the intermediate but it decomposes during workup. How do I fix this? A: The


-trifluoroacetyl vinyl ether intermediate is sensitive to hydrolysis.
  • The Fix: Do not perform an aqueous workup if possible. Instead, remove volatiles (solvent/excess TFAA) under reduced pressure and proceed directly to the next step (e.g., nucleophilic attack or hydrolysis to the enone).

  • If isolation is needed: Quench with saturated

    
     at 
    
    
    
    rapidly and extract immediately into
    
    
    . Avoid acidic washes [3].

Q: For Olefination (Method B), my Wittig reaction with


-ketones fails. Why? 
A:  Trifluoromethyl ketones are prone to forming stable hydrates (gem-diols) in the presence of trace moisture, rendering them unreactive toward ylides.
  • Solution: Dehydrate the ketone by refluxing in toluene with a Dean-Stark trap prior to adding the ylide. Alternatively, use Horner-Wadsworth-Emmons (HWE) reagents which are more nucleophilic and less sensitive to the steric bulk of the

    
     group [4].
    
Category 3: Work-up & Purification (The Output)

Q: My product disappears on the Rotavap. Is it decomposing? A: It is likely subliming. 3-Trifluoromethyl enones (especially aliphatic ones like 1,1,1-trifluoro-3-buten-2-one) are highly volatile.

  • Corrective Action:

    • Keep the water bath

      
      .
      
    • Do not use high vacuum (< 20 mbar) for low MW derivatives.

    • If possible, telescope the product into the next reaction (e.g., heterocycle synthesis) without full isolation.

Detailed Experimental Protocols

Method A: Acylation of Vinyl Ethers (High Throughput / Scalable)

Best for generating the fundamental 4-alkoxy-1,1,1-trifluoro-3-buten-2-one scaffold.

Mechanism: Electrophilic acylation followed by elimination.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagents:

    • Ethyl Vinyl Ether (1.0 equiv, 10 mmol)

    • Pyridine (1.1 equiv, 11 mmol) - Acts as an acid scavenger.

    • Trifluoroacetic Anhydride (TFAA) (1.2 equiv, 12 mmol)

    • Dichloromethane (DCM) (anhydrous, 50 mL)

  • Procedure:

    • Cool the DCM solution of Ethyl Vinyl Ether and Pyridine to

      
      .
      
    • Add TFAA dropwise over 20 minutes. Exothermic reaction - monitor internal temp.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Crucial Step: The solution turns dark yellow/orange.

  • Workup:

    • Quench with sat.

      
       (30 mL). Separate organic layer.
      
    • Wash with water (

      
       mL) and brine.
      
    • Dry over

      
      .
      
  • Purification: Vacuum distillation is preferred over column chromatography due to volatility.

    • Yield Expectation: 85-95% [1, 5].

Method B: Iron(III)-Catalyzed Olefination

Best for stereoselective synthesis of


-trifluoromethyl esters/enones.

Mechanism: Metalloporphyrin-catalyzed carbene transfer.

  • Catalyst:

    
     (Tetraphenylporphyrin iron(III) chloride) (1 mol%).
    
  • Reagents:

    • Trifluoromethyl Ketone (1.0 equiv)

    • Ethyl Diazoacetate (EDA) (1.2 equiv)

    • Triphenylphosphine (

      
      ) (1.1 equiv)
      
  • Procedure:

    • Mix Ketone,

      
      , and 
      
      
      
      in Toluene.
    • Heat to

      
      .
      
    • Add EDA slowly via syringe pump over 1 hour to prevent dimerization of the diazo compound.

  • Result: High

    
    -selectivity (>95%) due to the bulky porphyrin ligand environment [2].
    

Data Analysis: Yield Comparison

Substrate TypeMethodCatalyst/ReagentTypical YieldE/Z SelectivityKey Limitation
Vinyl Ether AcylationTFAA / Pyridine92%N/A (trans)Moisture sensitive
Aryl-

Ketone
Olefination

/ EDA
85-95%>95:5Slow addition required
Aryl-

Ketone
Wittig

40-60%60:40Poor conversion (sterics)
Alkyne Hydro-trifluoromethylation

/ Cu
70%VariableRequires expensive catalyst

Mechanistic Visualization

The following diagram illustrates the Acylation Pathway (Method A) , highlighting the critical elimination step where yield is often lost due to hydrolysis.

ReactionPathway SM Vinyl Ether (Nucleophile) Intermed1 Acyl-Oxonium Intermediate SM->Intermed1 Attack Reagent TFAA (Electrophile) Reagent->Intermed1 Product 3-Trifluoromethyl Enone Intermed1->Product Elimination (-TFA) SideProduct Polymerization (Acid Catalyzed) Intermed1->SideProduct If pH < 4 Base Pyridine (Base) Base->Product Promotes Elimination

Caption: Mechanistic pathway of vinyl ether acylation showing the critical divergence point for polymerization.

References

  • Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Source: MDPI (Molecules) URL:[Link]

  • Efficient and Stereoselective Synthesis of β-Trifluoromethyl α,β-Unsaturated Esters via Iron(III) Porphyrin-Catalyzed Olefination. Source: Journal of Organic Chemistry (ACS) URL:[1][Link]

  • CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones. Source: Organic Chemistry Portal URL:[Link]

  • Methods for the synthesis of α,β-unsaturated trifluoromethyl ketones. Source: Russian Chemical Reviews (RSC) URL:[Link]

Sources

stability of 3-(trifluoromethyl)cyclohex-2-en-1-one under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Stability of 3-(trifluoromethyl)cyclohex-2-en-1-one in Basic Media

Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Urgency: High (Potential for irreversible decomposition)

Executive Summary

You are likely encountering unexpected decomposition or side reactions when subjecting 3-(trifluoromethyl)cyclohex-2-en-1-one (referred to hereafter as 3-TFM-enone ) to basic conditions.

While this scaffold is a potent Michael acceptor, the


-trifluoromethyl group introduces a specific instability mode: Nucleophilic Vinylic Substitution (

)
. Unlike a standard alkyl group, the vinyl

group can act as a "pseudo-leaving group" under forcing basic conditions, leading to defluorination and hydrolysis to the 1,3-diketone (or its enol tautomer).

This guide details the mechanistic bifurcation between desired Michael addition and undesired defluorination, providing protocols to stabilize the reagent.

Part 1: Diagnostic Workflow

Use this logic tree to identify the specific failure mode in your reaction mixture.

StabilityLogic Start Issue: 3-TFM-enone Degradation BaseType Check Base Strength & Solvent Start->BaseType StrongBase Strong Base (OH-, RO-) High Temp (>60°C) BaseType->StrongBase pH > 12 or Heat MildBase Mild Base (Amines, Carbonates) Low Temp (<25°C) BaseType->MildBase pH < 11, Ambient Result1 Outcome: Defluorination (Formation of 1,3-dione enol) StrongBase->Result1 Hydrolysis Pathway Result2 Outcome: Michael Addition (Stable Adduct) MildBase->Result2 Conjugate Addition Result3 Outcome: Polymerization (Oligomers) MildBase->Result3 High Conc. / No Nuc

Figure 1: Decision tree for predicting 3-TFM-enone stability based on reaction conditions.

Part 2: Critical Instability Mechanisms

To troubleshoot effectively, you must understand why the molecule fails. The


 group at the 

-position is not inert; it renders the

-carbon highly electrophilic.
1. The "Vinylogous Acid Halide" Effect (Defluorination)

Under strong basic conditions (e.g.,


, 

, or hot

), the

group undergoes hydrolysis. The mechanism is addition-elimination :
  • Attack: Hydroxide attacks the

    
    -carbon (Michael addition).
    
  • Elimination: Instead of protonation (which gives the stable Michael adduct), the tetrahedral intermediate ejects a fluoride ion.

  • Collapse: This repeats until the

    
     becomes a carboxylate/acyl equivalent, eventually hydrolyzing to the 3-hydroxycyclohex-2-en-1-one  (the enol of 1,3-cyclohexanedione).
    

Key Indicator: Appearance of a broad O-H stretch in IR or loss of the characteristic


 signal in 

NMR (shift from

ppm to inorganic fluoride signals).
2. Michael Addition vs. Polymerization

With softer bases (amines like DBU, TEA) or in the presence of nucleophiles, the desired Michael addition dominates. However, if no external nucleophile is present, the enolate formed from deprotonation of one 3-TFM-enone molecule can attack another, leading to oligomerization.

Part 3: Troubleshooting Guide (Q&A)
Ticket #101: "I lost my

group during the reaction."

Q: I treated 3-TFM-enone with


 in water/THF to perform an alkylation, but the product has no fluorine. What happened?
A:  You triggered the hydrolysis pathway. Aqueous hydroxide at the 

-position of a fluoro-enone acts similarly to hydrolysis of an acid chloride. The

attacks the double bond, and the system eliminates fluoride to restore conjugation. Fix: Switch to non-aqueous conditions. Use

or

in dry THF at

for deprotonation. Avoid water and protic solvents entirely.
Ticket #102: "My yield is low, and the reaction turned into a black tar."

Q: I used a catalytic amount of base (TEA) without a nucleophile to isomerize the starting material, but it decomposed. A: 3-TFM-enone is highly electrophilic. In the absence of a good nucleophile, the base generated trace enolates which then polymerized via self-Michael addition (anionic polymerization). Fix: Do not add base until your nucleophile (e.g., thiol, amine, malonate) is present in the flask. Ensure the nucleophile is in slight excess.

Ticket #103: "Can I use carbonate bases like

?"

Q: I want to run a mild Michael addition. Is potassium carbonate safe? A: Yes, but temperature is the critical variable. At room temperature in aprotic solvents (MeCN, DMF),


 is generally safe. However, at elevated temperatures (

), even carbonates can promote defluorinative functionalization (see Reference 1). Fix: Keep reactions below

when using inorganic bases.
Part 4: Optimized Experimental Protocols
Protocol A: Safe Michael Addition (Preserving

)

Target: Addition of amines, thiols, or carbon nucleophiles while keeping the


 group intact.

Reagents:

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous].

  • Base: Triethylamine (TEA) or DIPEA (0.1 – 1.0 equiv).

  • Temperature:

    
     to 
    
    
    
    .

Step-by-Step:

  • Dissolve 3-TFM-enone (1.0 equiv) in DCM (

    
    ).
    
  • Add the nucleophile (1.1 equiv).[1]

  • Crucial: Add the base slowly at

    
    .
    
  • Monitor by

    
     NMR.[1] The product signal should shift slightly but remain in the organic region (
    
    
    
    to
    
    
    ppm).
  • Quench: Use saturated

    
    . Do not use strong acid or base during workup.
    
Protocol B: Intentional Defluorination (Accessing Furans/Heterocycles)

Target: Utilizing the instability to create new C-O or C-N bonds via fluoride elimination (Reference 1).

Reagents:

  • Solvent: Water or Water/Dioxane mix.

  • Base:

    
     (3.0 equiv).
    
  • Temperature:

    
    .[2][3]
    

Step-by-Step:

  • Combine 3-TFM-enone and the dinucleophile (e.g., a phosphine oxide or amidine).

  • Add

    
     and water.
    
  • Heat to reflux. The basic water activates the

    
    -carbon for attack and subsequent fluoride elimination.
    
  • This yields defluorinated, multi-functionalized products.[2][4]

Part 5: Stability Data Summary
ConditionBaseSolventTempOutcome for 3-TFM-enone
Hydrolytic

/


/


Decomposition (Hydrolysis to 1,3-dione)
Forcing



Defluorination (Functionalization via F-elimination)
Mild

/


/


Stable (Supports Michael Addition)
Anhydrous



Stable (Kinetic Deprotonation)
References
  • Defluorinative Functionalization

    • Title: "On-Water" Bisphosphoryl

      
      -Trifluoromethyl Enones via Successive C(sp3)─F Bonds Functionalization.[2][4]
      
    • Context: Demonstrates that under aqueous basic conditions ( , ), the group is unstable and undergoes cleavage.
    • Source:

  • Organocatalytic Stability

    • Title: Enantioselective Organocatalytic Conjugate Addition of Malon

      
      -Disubstituted 
      
      
      
      -Trifluoromethyl Enones.[5]
    • Context: Proves that 3-TFM-enone derivatives are stable enough for Michael addition if mild bases (tertiary amines)
    • Source:

  • Synthesis & Reactivity

    • Title: Multi-functionaliz

      
      -trifluoromethyl enones enabled 2,3-dihydrofuran synthesis.[6]
      
    • Context: Highlights the dual reactivity of the scaffold—acting as a Michael acceptor while retaining the group under controlled conditions.
    • Source:

Sources

Technical Support Center: Navigating Steric Challenges in Reactions of 3-Substituted Trifluoromethyl Enones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the unique challenges associated with 3-substituted trifluoromethyl enones. The presence of the bulky and electron-withdrawing trifluoromethyl (CF₃) group, combined with a substituent at the 3-position, often leads to significant steric hindrance, which can impede reactivity and selectivity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established catalytic protocols and mechanistic insights to empower you to optimize your synthetic strategies.

Troubleshooting Guide: A Problem-Solving Approach

This section is designed to address specific experimental issues you may encounter. Each problem is followed by an analysis of potential causes and actionable, step-by-step protocols for resolution.

Problem 1: Low or No Conversion in Conjugate Addition Reactions

You've set up a conjugate addition to your 3-substituted β-trifluoromethyl enone, but after the specified reaction time, you observe primarily unreacted starting material.

Potential Causes & Solutions:

The primary culprit is often the severe steric hindrance around the electrophilic β-carbon, which is shielded by both the 3-substituent and the bulky CF₃ group. This steric congestion significantly slows down the approach of the nucleophile.

Troubleshooting Protocol:

  • Increase Reaction Temperature:

    • Rationale: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.

    • Action: Incrementally increase the reaction temperature in 10 °C steps. Monitor the reaction closely for potential side product formation or decomposition.

  • Prolong Reaction Time:

    • Rationale: Sterically hindered reactions are often sluggish.

    • Action: Extend the reaction time, monitoring progress by TLC or LC-MS at regular intervals to determine the point of maximum conversion.

  • Employ High-Pressure Conditions:

    • Rationale: Applying high pressure can accelerate sterically hindered reactions by reducing the activation volume. This has been shown to be highly effective for Michael additions to sterically demanding β,β-disubstituted β-trifluoromethyl enones.[1][2]

    • Action: If available, utilize a high-pressure reactor, starting from pressures around 8-10 kbar.[1][2] This can dramatically increase yields from less than 1% at atmospheric pressure to high yields.[2]

  • Catalyst System Modification:

    • Rationale: The choice of catalyst is critical. A catalyst with a well-designed chiral pocket or appropriate Lewis acidity can effectively pre-organize the substrates and lower the transition state energy.

    • Action:

      • For Organocatalysis: Switch to a bifunctional catalyst, such as a thiourea or squaramide-based catalyst, which can activate both the enone and the nucleophile simultaneously.[3]

      • For Metal Catalysis: For conjugate additions of organoboron reagents, consider copper catalysts with phosphoramidite ligands, which have shown efficacy with acyclic enones.[4] For other nucleophiles, Rhodium-based catalysts can also be effective.[5]

Experimental Workflow for Optimizing a Sluggish Conjugate Addition:

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Path cluster_2 Outcome A Standard Conditions: - Catalyst (e.g., 5 mol%) - Solvent (e.g., Toluene) - Room Temperature, 24h B Low Conversion Observed A->B Monitor via TLC/LC-MS C Increase Temperature (e.g., to 50 °C) B->C Step 1 D Prolong Reaction Time (e.g., to 48-72h) B->D Step 2 (can be combined with 1) E High-Pressure Reaction (8-10 kbar) B->E Alternative Step 3 (if available) F Modify Catalyst System (e.g., Bifunctional Organocatalyst) B->F Alternative Step 4 G Improved Conversion/Yield C->G D->G E->G F->G

Caption: Troubleshooting workflow for low conversion.

Problem 2: Poor Enantioselectivity in Asymmetric Reactions

You have achieved good conversion in your asymmetric reaction, but the product is formed with low enantiomeric excess (ee).

Potential Causes & Solutions:

Poor enantioselectivity arises from an ineffective transfer of chirality from the catalyst to the substrate. The steric environment of the 3-substituted trifluoromethyl enone can interfere with the optimal catalyst-substrate interaction needed for facial discrimination.

Troubleshooting Protocol:

  • Screen Chiral Catalysts and Ligands:

    • Rationale: No single catalyst is universal. The steric and electronic properties of the catalyst must be matched to the substrate.

    • Action:

      • Organocatalysts: Test a panel of catalysts with varying steric bulk and hydrogen-bonding capabilities. For instance, quinine-derived squaramides have shown excellent stereocontrol in [3+2] cycloadditions with β-trifluoromethyl enones.[3] Cinchona alkaloid derivatives are also a versatile class of catalysts for various asymmetric transformations.[6][7]

      • Metal Catalysts: Systematically vary the chiral ligand. For copper-catalyzed conjugate alkynylations, Taniaphos has proven effective.[8] For other transformations, ligands like phosphoramidites can offer different steric and electronic environments.[4]

  • Solvent Screening:

    • Rationale: The solvent can influence the conformation of the catalyst-substrate complex and the solubility of intermediates, thereby affecting enantioselectivity.

    • Action: Conduct the reaction in a range of solvents with varying polarities and coordinating abilities (e.g., toluene, CH₂Cl₂, THF, ethyl acetate). For a [3+2] cycloaddition, a switch from toluene to CH₂Cl₂ was shown to dramatically increase enantioselectivity from 95% to 97% ee.[3]

  • Lower the Reaction Temperature:

    • Rationale: Lowering the temperature increases the energy difference between the diastereomeric transition states, often leading to higher enantioselectivity.

    • Action: Perform the reaction at 0 °C, -20 °C, or even lower temperatures. Be aware that this will likely decrease the reaction rate, requiring longer reaction times.

Data Summary: Catalyst and Solvent Effects on Enantioselectivity

Catalyst TypeNucleophile/Reaction TypeSolventTypical ee (%)Reference
Quinine-derived SquaramideBenzothiophene Ketimine / [3+2] CycloadditionCH₂Cl₂up to 99%[3]
Cinchona Alkaloid DerivativeTrifluoromethyl Imines / Umpolung AdditionTolueneup to 99%[7]
Taniaphos-Cu(I) ComplexTerminal Alkynes / Conjugate AdditionNot Specifiedup to 99%[8]
Bifunctional ThioureaMalonates / Conjugate Addition (High Pressure)Tolueneup to 95%[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethyl group so challenging in these reactions?

The trifluoromethyl (CF₃) group presents a dual challenge. First, it is sterically demanding, with an A-value (a measure of steric bulk) comparable to an isopropyl group. This bulkiness physically obstructs the approach of nucleophiles to the β-position of the enone.[9][10] Second, it is a potent electron-withdrawing group, which can influence the electronics of the enone system. While this enhances the electrophilicity of the β-carbon, the steric effect often dominates, leading to reduced reactivity.[11]

Q2: Can I modify the substrate instead of the reaction conditions?

Yes, substrate modification can be a viable strategy. The reactivity of β-trifluoromethyl enones can be enhanced by modifying the group attached to the carbonyl. For instance, converting a ketone to a more reactive 2-acyl thiazole or benzothiazole derivative has been shown to facilitate conjugate additions that were previously unsuccessful.[1] This strategy increases the electrophilicity of the enone system, making it more susceptible to nucleophilic attack even in the face of steric hindrance.

Q3: Are there any specific catalyst classes that are generally recommended for these substrates?

While there is no one-size-fits-all answer, bifunctional organocatalysts, particularly those based on thiourea or squaramide scaffolds, have emerged as a powerful tool.[3] These catalysts operate through a cooperative mechanism, using a Lewis basic site (e.g., a tertiary amine) to deprotonate the nucleophile and a hydrogen-bond donating moiety to activate the enone. This dual activation brings the reactants into close proximity within a structured chiral environment, effectively overcoming steric repulsion and inducing high stereoselectivity.

Logical Relationship of Bifunctional Catalysis:

G cluster_0 Catalyst Action cluster_1 Substrate Activation cluster_2 Transition State cluster_3 Outcome Catalyst Bifunctional Catalyst Lewis Base Site (e.g., Amine) H-Bond Donor Site (e.g., Thiourea) Nucleophile Nucleophile (Nu-H) Catalyst:f0->Nucleophile Deprotonates Enone 3-Substituted CF3-Enone Catalyst:f1->Enone Activates Carbonyl TS Organized Transition State Nucleophile->TS Enone->TS Product Stereoselective Product TS->Product Overcomes Steric Hindrance

Caption: Mechanism of a bifunctional catalyst.

Q4: Are there alternatives to conjugate addition for functionalizing these enones?

Absolutely. β-Trifluoromethyl enones are versatile building blocks for various transformations beyond simple conjugate additions.[12] These include:

  • [3+2] and [4+2] Cycloaddition Reactions: To construct complex cyclic systems bearing a trifluoromethylated stereocenter.[3][13]

  • Defluorinative Functionalization: Where the C-F bonds of the trifluoromethyl group itself participate in the reaction, leading to novel molecular scaffolds like multi-substituted furans or monofluorinated rings.[13][14][15]

  • Multi-component Reactions: Enabling the rapid assembly of complex molecules, such as trifluoromethyl allenols, in a single step.[16]

Exploring these alternative reaction pathways can provide access to unique chemical matter that may not be achievable through direct conjugate addition.

References

  • He, X.-H., Ji, Y.-L., Peng, C., & Han, B. (2019). Organocatalytic Asymmetric Synthesis of Cyclic Compounds Bearing a Trifluoromethylated Stereogenic Center: Recent Developments.
  • (2021).
  • (2020). Catalytic Asymmetric Synthesis of Vicinally Bis(trifluoromethyl)-Substituted Molecules via Normal [3 + 2] Cycloaddition of N-2,2,2-Trifluoroethyl Benzothiophene Ketimines and β-Trifluoromethyl Enones. Organic Letters.
  • DiRocco, D. A., & Rovis, T. (2012). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre.
  • (2011). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society.
  • Sato, K., Yuki, T., Yamaguchi, R., Hamano, T., Tarui, A., Omote, M., Kumadaki, I., & Ando, A. (2009). Mechanistic Studies on α-Trifluoromethylation of Ketones via Silyl Enol Ethers and Its Application to Other Carbonyl Compounds. The Journal of Organic Chemistry.
  • Sato, K., Yuki, T., Yamaguchi, R., Hamano, T., Tarui, A., Omote, M., Kumadaki, I., & Ando, A. (2009). Mechanistic studies on alpha-trifluoromethylation of ketones via silyl enol ethers and its application to other carbonyl compounds. The Journal of Organic Chemistry.
  • (2014). Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives.
  • (2014). Catalytic asymmetric conjugate addition of terminal alkynes to β-trifluoromethyl α,β-enones.
  • (2023). Selective and Controllable Defluorophosphination and Defluorophosphorylation of Trifluoromethylated Enones: An Auxiliary Function of the Carbonyl Group. Organic Letters.
  • (2017). Coupling of Sterically Hindered Trisubstituted Olefins and Benzocyclobutenones via C–C Activation: Total Synthesis and Structural Revision of Cycloinumakiol. Journal of the American Chemical Society.
  • (2022). Multi-functionalization of β-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis. Organic Chemistry Frontiers.
  • (2025). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters.
  • (2025). (PDF) Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure.
  • (2023). 2-Fluoroenones via an Umpolung Morita–Baylis–Hillman Reaction of Enones. Organic Letters.
  • (2013). Asymmetric Conjugate Addition of Organoboron Reagents to Common Enones Using Copper Catalysts.
  • (2018). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online.
  • (2022). Synthesis of Stereodefined Enones from the Cross-Electrophile Coupling of Activated Acrylic Acids with Alkyl Bromides. Organic Letters.
  • (2012). Catalytic enantioselective addition of organoboron reagents to fluoroketones controlled by electrostatic interactions.
  • (2025). The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals. BenchChem.
  • (2020). Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. Chemistry – A European Journal.
  • (2025). UCF CHM2210 - Exam3.
  • (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • (2021). Picking Two out of Three: Defluorinative Annulation of Trifluoromethyl Alkenes for the Synthesis of Monofluorinated Carbo- and Heterocycles.
  • (2018). Three-Component Approach to Densely Functionalized Trifluoromethyl Allenols by Asymmetric Organocatalysis.
  • (1996). Importance of steric hindrance in linear coordination of Lewis acids with α-enones.

Sources

Technical Support Center: Solvent Selection for 3-(Trifluoromethyl)cyclohex-2-en-1-one Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for reactions involving 3-(trifluoromethyl)cyclohex-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in reactions with this versatile fluorinated building block. The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the enone system, making solvent choice a critical parameter for achieving desired outcomes.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common experimental hurdles.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.

Issue 1: Poor Yield in Nucleophilic Addition Reactions

Question: I am observing low yields in my conjugate addition of a soft nucleophile to 3-(trifluoromethyl)cyclohex-2-en-1-one. What role could the solvent be playing?

Answer: Low yields in conjugate additions to α,β-unsaturated ketones like 3-(trifluoromethyl)cyclohex-2-en-1-one are frequently linked to solvent choice. The solvent's polarity and its ability to stabilize intermediates are paramount.

  • The Causality: The trifluoromethyl group enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack.[2] However, the reaction proceeds through a charged intermediate (an enolate). The stability of this intermediate is crucial for the reaction to proceed to completion.

  • Solvent Effects:

    • Polar Aprotic Solvents (e.g., THF, DMF, DMSO, Acetonitrile): These solvents are generally preferred for conjugate additions. They can dissolve many organic substrates and reagents but do not strongly solvate the nucleophile, leaving it more reactive.[3] For instance, polar aprotic solvents are known to favor SN2 reactions by not "caging" the nucleophile.[3]

    • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can hinder the reaction in two ways. Firstly, they can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[3] Secondly, they can protonate the enolate intermediate prematurely, leading to a reversal of the addition or undesired side reactions. However, in some cases, particularly with α,β-unsaturated ketones, polar solvents can lead to higher yields.[4]

    • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are generally poor choices as they may not effectively dissolve the reactants and will not stabilize the charged intermediate.

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: If you are using a protic or nonpolar solvent, switch to a high-quality, anhydrous polar aprotic solvent like THF or DMF.

    • Optimize Solvent Polarity: Even within polar aprotic solvents, there is a range of polarities. Sometimes, a less polar solvent like dichloromethane (DCM) might be optimal.[5] It is often beneficial to screen a few different solvents.

    • Consider Co-solvents: In cases of poor solubility of a reactant, a mixture of solvents can be employed. For example, a small amount of a more polar solvent can be added to a less polar one to improve solubility without drastically changing the reaction environment.

Issue 2: Competing 1,2-Addition vs. 1,4-Conjugate Addition

Question: My reaction is yielding a significant amount of the 1,2-addition product (attack at the carbonyl carbon) instead of the desired 1,4-conjugate addition product. How can I favor the 1,4-addition?

Answer: The regioselectivity between 1,2- and 1,4-addition is a classic challenge in the chemistry of α,β-unsaturated carbonyls.[6] The choice of solvent plays a significant role in directing this selectivity.

  • The Underlying Principle (HSAB Theory): Hard and Soft Acid-Base (HSAB) theory is a useful framework here. The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center.[6] Hard nucleophiles tend to react at the hard center (1,2-addition), while soft nucleophiles prefer the soft center (1,4-addition).[6]

  • Solvent's Influence on Nucleophile Hardness:

    • Polar Protic Solvents: These solvents can solvate and "soften" hard nucleophiles by distributing their charge through hydrogen bonding, which can sometimes increase the proportion of 1,4-addition. However, as mentioned before, they can also decrease overall reactivity.

    • Polar Aprotic Solvents: These solvents do not strongly solvate anions, leaving them "naked" and more reactive. This can sometimes lead to increased 1,2-addition with hard nucleophiles.

    • Lewis Acidic Solvents/Additives: In some cases, the use of a Lewis acid can activate the carbonyl group, making the β-carbon even more electrophilic and promoting 1,4-addition. The solvent must be compatible with the Lewis acid used.

  • Troubleshooting and Optimization:

    • Solvent Screening: Test a range of solvents with varying polarities and proticities. For example, compare a reaction in THF (aprotic) with one in ethanol (protic).

    • Temperature Control: Lowering the reaction temperature often favors the thermodynamically more stable conjugate addition product.

    • Choice of Nucleophile: If possible, consider using a softer nucleophile. For instance, Gilman reagents (organocuprates) are classic soft nucleophiles used to favor 1,4-addition.[6]

    • Additive Screening: The addition of a Lewis acid (e.g., MgBr₂, CeCl₃) can sometimes dramatically shift the selectivity towards 1,4-addition. Ensure the solvent is compatible with the chosen Lewis acid.

Issue 3: Enolization and Side Reactions

Question: I am observing side products that seem to arise from the enolization of the ketone. How can I minimize these unwanted reactions?

Answer: The presence of the electron-withdrawing trifluoromethyl group can increase the acidity of the α-protons, making enolization a more facile process. The choice of solvent and base is critical in controlling this.

  • The Mechanism: Enolization involves the removal of a proton from the α-carbon to form an enolate. This enolate can then participate in various side reactions, such as aldol condensations or reactions with other electrophiles present.

  • Solvent and Base Interplay:

    • Polar Aprotic Solvents: These solvents can enhance the basicity of many bases, potentially leading to increased enolization.

    • Polar Protic Solvents: Protic solvents can solvate the base, reducing its strength and potentially minimizing enolization. They can also protonate any enolate that forms, quenching its reactivity.

    • Non-coordinating Solvents: Solvents like toluene or hexane are often used with strong, non-nucleophilic bases (e.g., LDA, NaHMDS) at low temperatures to control enolization.

  • Strategies for Minimizing Enolization:

    • Use a Non-nucleophilic Base: Employ a sterically hindered, non-nucleophilic base if a base is required for your primary reaction.

    • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to disfavor the enolization equilibrium.

    • Solvent Choice: If enolization is a major issue, consider a less polar or non-coordinating solvent.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent the accumulation of side products.

Data Summary

The following table summarizes the general effects of different solvent classes on common reactions of 3-(trifluoromethyl)cyclohex-2-en-1-one.

Solvent ClassPolarityProtic/AproticGeneral Effects on Nucleophilic Additions
Polar Aprotic HighAproticGenerally favors high reactivity of nucleophiles. Good for dissolving a wide range of reagents. Often the first choice for conjugate additions.
Polar Protic HighProticCan decrease nucleophilicity through hydrogen bonding. May favor 1,4-addition with some hard nucleophiles but can also lead to lower overall yields.[4]
Nonpolar LowAproticPoor solubility for many polar reagents. Generally not recommended for reactions involving charged intermediates.
"Borderline" Aprotic MediumAproticSolvents like Dichloromethane (DCM) and Diethyl Ether can be good compromises, offering moderate polarity without strong solvation effects.[7]

Experimental Protocols

Protocol 1: General Procedure for Screening Solvents in a Michael Addition

This protocol provides a framework for systematically evaluating the effect of different solvents on a Michael addition reaction.

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.

    • Ensure all solvents are anhydrous and of high purity.

  • Reaction Setup:

    • In separate, identical reaction vessels, dissolve 3-(trifluoromethyl)cyclohex-2-en-1-one (1.0 eq) in the solvent to be tested (e.g., THF, DMF, DCM, Toluene).

    • Add the nucleophile (1.1 eq) to each vessel.

    • If required, add the catalyst or base (typically 0.1-1.0 eq).

  • Reaction Monitoring:

    • Stir the reactions at the desired temperature.

    • Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals.

  • Work-up and Analysis:

    • Once the reaction is complete (or after a set time), quench the reactions appropriately (e.g., with a saturated aqueous solution of NH₄Cl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product mixture by ¹H NMR or GC to determine the conversion and the ratio of 1,4- to 1,2-addition products.

Visualizing the Decision Process

The choice of solvent is a critical decision point in the experimental workflow. The following diagram illustrates a logical approach to solvent selection for reactions involving 3-(trifluoromethyl)cyclohex-2-en-1-one.

Solvent_Selection_Workflow start Start: Define Reaction Type reaction_type Nucleophilic Addition? start->reaction_type conjugate_addition Conjugate (1,4) Addition reaction_type->conjugate_addition Yes other_reaction Other Reaction Type (e.g., Enolate Chemistry) reaction_type->other_reaction No solvent_choice_14 Initial Solvent Choice: Polar Aprotic (e.g., THF, DMF) conjugate_addition->solvent_choice_14 direct_addition Direct (1,2) Addition solvent_choice_12 Initial Solvent Choice: Polar Aprotic (e.g., THF, Et2O) direct_addition->solvent_choice_12 solvent_choice_other Solvent Choice depends on specifics: - Non-coordinating for strong bases - Aprotic for many transformations other_reaction->solvent_choice_other troubleshoot_14 Troubleshooting? solvent_choice_14->troubleshoot_14 low_yield Low Yield? troubleshoot_14->low_yield Yes poor_selectivity Poor Selectivity? troubleshoot_14->poor_selectivity No low_yield->poor_selectivity No optimize_yield Optimize: - Screen other aprotic solvents - Check reagent purity - Vary temperature low_yield->optimize_yield Yes optimize_selectivity Optimize: - Lower temperature - Add Lewis acid - Screen protic solvents cautiously poor_selectivity->optimize_selectivity Yes troubleshoot_12 Troubleshooting? solvent_choice_12->troubleshoot_12

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Trifluoromethyl)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(Trifluoromethyl)cyclohex-2-en-1-one. As a halogenated ketone, this compound requires specialized disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Assessment and Risk Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. 3-(Trifluoromethyl)cyclohex-2-en-1-one's structure informs its risk profile, combining the characteristics of a ketone with those of a fluorinated organic molecule.

While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not available, its structural components suggest a significant hazard profile. A close structural analog, for which an SDS is available, is classified as toxic if swallowed, fatal if inhaled, and causes severe skin burns and eye damage. Therefore, it is imperative to treat 3-(Trifluoromethyl)cyclohex-2-en-1-one with a high degree of caution, assuming a similar toxicity profile until proven otherwise by a substance-specific SDS.

The trifluoromethyl group imparts high thermal stability, while the carbon-fluorine bond is the strongest single bond in organic chemistry. During improper disposal, such as uncontrolled incineration, these properties can lead to the formation of highly corrosive and toxic hydrogen fluoride (HF) gas[1].

Table 1: Anticipated Hazard Profile of 3-(Trifluoromethyl)cyclohex-2-en-1-one

Hazard CategoryAnticipated Risk & Rationale
Acute Toxicity High. Assumed to be toxic or fatal via ingestion and inhalation, and corrosive to skin and eyes based on structural analogs. The trifluoromethyl group can influence metabolic pathways and cellular interactions.
Corrosivity High. Expected to cause severe skin burns and eye damage.
Reactivity Moderate. Incompatible with strong oxidizing agents, strong acids, and strong bases[2]. Avoid mixing with incompatible waste streams.
Environmental High. Halogenated organic compounds can be persistent in the environment. Improper disposal is strictly prohibited by regulations to prevent contamination of soil and water[3].
Flammability Moderate. As a ketone, it is likely a combustible liquid[4]. Keep away from ignition sources.

Regulatory Framework: The "Cradle-to-Grave" Mandate

The disposal of 3-(Trifluoromethyl)cyclohex-2-en-1-one is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[5]. This regulation establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from creation to final disposal[5].

Under RCRA, this compound is classified as a hazardous waste due to its properties as a halogenated organic compound and its likely toxicity[6][7]. All waste must be managed according to your institution's generator status (e.g., Very Small, Small, or Large Quantity Generator) and disposed of through a licensed hazardous waste facility[6][8].

Pre-Disposal Operations: Safety and Segregation

Proper disposal begins long before the waste container is full. It starts with safe handling and meticulous segregation at the point of generation.

Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for handling this compound. The choice of glove material is especially critical.

  • Gloves: Nitrile gloves offer poor resistance to both ketones and halogenated hydrocarbons, with potential breakthrough times of less than a minute[9][10][11]. For any task involving potential direct contact or immersion, use a glove with high chemical resistance, such as Butyl or Viton® [12]. For tasks with only incidental splash potential, double-gloving with a thicker (e.g., >8-mil) nitrile glove may be acceptable, but gloves must be changed immediately upon any known contact[11].

  • Eye Protection: Chemical splash goggles are mandatory. When handling larger quantities (>50 mL) or when there is a significant splash risk, a full-face shield must be worn in addition to goggles.

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully fastened.

  • Respiratory Protection: All handling of the pure compound or its concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

Waste Segregation: The Critical First Step

The single most important disposal step is segregating halogenated organic waste from all other waste streams. Co-mingling non-halogenated solvents with halogenated ones needlessly converts the entire volume into the more expensive and difficult-to-treat halogenated waste stream[3].

The following decision tree illustrates the proper segregation process for waste containing 3-(Trifluoromethyl)cyclohex-2-en-1-one.

WasteSegregation cluster_halogenated Halogenated Waste Stream cluster_non_halogenated Non-Halogenated Waste Stream start Waste Generation Point is_contaminated Is the waste contaminated with 3-(Trifluoromethyl)cyclohex-2-en-1-one? start->is_contaminated is_liquid Is the waste primarily liquid? is_contaminated->is_liquid  Yes non_halogenated Container: NON-HALOGENATED SOLVENT WASTE is_contaminated->non_halogenated  No halogenated_liquid Container: HALOGENATED ORGANIC LIQUID WASTE is_liquid->halogenated_liquid  Yes halogenated_solid Container: HALOGENATED ORGANIC SOLID WASTE (e.g., contaminated silica, filter paper) is_liquid->halogenated_solid  No

Caption: Waste segregation decision tree.

Step-by-Step Disposal Protocol

This protocol outlines the process from the laboratory bench to final handoff to environmental health and safety (EHS) personnel.

Step 1: Waste Characterization and Labeling
  • Immediately upon starting a process that will generate this waste, prepare a designated waste container.

  • The container must be clearly labeled with the words "HAZARDOUS WASTE" and a full chemical name: "Waste 3-(Trifluoromethyl)cyclohex-2-en-1-one". Do not use abbreviations[13].

  • List all other components of the waste mixture, including solvents and their approximate percentages[3].

Step 2: Container Selection and Management
  • Use only approved, chemically compatible containers, typically high-density polyethylene (HDPE) or glass.

  • The container must have a secure, vapor-tight lid. It must be kept closed at all times except when actively adding waste[8][13]. This is a critical EPA regulation to prevent the release of volatile organic compounds (VOCs).

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the direct control of the operator[8]. The SAA must be at or near the point of generation.

Step 3: Waste Accumulation
  • When adding waste, use a funnel to prevent spills.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • After adding waste, securely fasten the lid and ensure the exterior of the container is clean and dry.

Step 4: Neutralization of Corrosive Waste Streams (If Applicable)
  • If the waste stream is not the pure compound but is dissolved in a strongly acidic or basic solution (e.g., pH ≤ 2 or ≥ 12.5), it may also be classified as a corrosive hazardous waste.

  • In some cases, your institution's EHS department may permit the neutralization of aqueous corrosive waste prior to disposal[14][15]. This process must be done slowly, with cooling, and under constant pH monitoring[14].

  • Crucially, neutralization is NOT a disposal method for the organic compound itself. It only addresses the corrosivity characteristic of the solution. The neutralized aqueous solution, still containing the halogenated organic, must be disposed of as hazardous waste. Never attempt to neutralize the pure compound.

Step 5: Arranging for Final Disposal
  • Once the container is full or you have finished the project, contact your institution's EHS department to arrange for pickup.

  • You will need to complete a hazardous waste manifest. This is a legal document that tracks the waste from your lab to the final disposal facility, fulfilling the RCRA "cradle-to-grave" requirement[8].

Overall Disposal Workflow

The entire process, from generation to final disposal, must be documented and executed with precision.

DisposalWorkflow A 1. Generation (In Fume Hood with Proper PPE) B 2. Segregation (Halogenated vs. Non-Halogenated) A->B C 3. Accumulation (Labeled, Closed Container in SAA) B->C D 4. EHS Pickup (Request & Manifest) C->D E 5. Licensed Disposal (High-Temp Incineration) D->E F 6. Documentation (Retain Records) E->F

Caption: Cradle-to-grave disposal workflow.

Spill Management

Accidents require immediate and correct action.

  • Small Spill (e.g., < 100 mL inside a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (including butyl/viton gloves), contain the spill with an absorbent material from a chemical spill kit (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

    • Collect the contaminated absorbent using spark-proof tools and place it in a sealed, labeled container for disposal as halogenated solid waste[16].

    • Decontaminate the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spill (e.g., > 100 mL or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If there is a fire or injury, pull the fire alarm and call emergency services.

    • From a safe location, contact your institution's EHS emergency line.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

By adhering to these scientifically grounded and regulation-compliant procedures, you can ensure the safe management and disposal of 3-(Trifluoromethyl)cyclohex-2-en-1-one, protecting yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.